7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Descripción
Propiedades
IUPAC Name |
7-amino-4-benzyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-12-6-7-13-14(8-12)19-10-15(18)17(13)9-11-4-2-1-3-5-11/h1-8H,9-10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYMITKZSYPNBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)N)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594442 | |
| Record name | 7-Amino-4-benzyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917748-98-2 | |
| Record name | 7-Amino-4-benzyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Navigating the Pharmacokinetic Landscape of 7-amino-4-benzyl-2H-benzo[b]oxazin-3(4H)-one Derivatives: A Technical Guide for Drug Development Professionals
Navigating the Pharmacokinetic Landscape of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold
The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3][4] Derivatives of this structure have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[5][6][7] This guide focuses specifically on the 7-amino-4-benzyl substituted derivatives, a class of compounds that has shown particular promise as anticonvulsant agents.[5] A thorough understanding of the pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for the successful translation of these promising molecules from the laboratory to clinical applications. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols to comprehensively characterize the pharmacokinetic properties of novel 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.
Part 1: Deconstructing the Pharmacokinetic Profile: What to Expect
While specific pharmacokinetic data for the 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one subclass is not extensively published, we can draw valuable inferences from structurally related benzoxazinone derivatives to anticipate their ADME characteristics.
Absorption and Bioavailability
The oral bioavailability of a drug candidate is a critical determinant of its therapeutic utility. For a structurally analogous class of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, an oral bioavailability of 24.1% has been reported in mice for a potent PI3K/mTOR dual inhibitor, compound 8d-1.[8] This suggests that the benzoxazinone scaffold can be absorbed from the gastrointestinal tract. However, the amino and benzyl substitutions at the 7 and 4 positions, respectively, will significantly influence physicochemical properties such as solubility and lipophilicity, which in turn govern absorption.
Key factors to consider for your specific derivatives include:
-
Lipophilicity (LogP/LogD): The benzyl group at the N4 position will increase lipophilicity, which can enhance membrane permeability. The amino group at the C7 position can be protonated at physiological pH, influencing its charge state and, consequently, its LogD. A balance is crucial; excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.
-
Aqueous Solubility: The introduction of the polar amino group may enhance aqueous solubility compared to unsubstituted analogs. However, the overall solubility will be highly dependent on the specific substitution pattern and the crystalline nature of the compound. Poor solubility is a common hurdle for oral absorption.
-
Permeability: The ability of the molecule to traverse the intestinal epithelium is a key factor in absorption. In vitro models such as the Caco-2 permeability assay are indispensable for predicting in vivo absorption.[9][10]
Distribution
Once absorbed, a drug's distribution to its target tissues, as well as potential off-target sites, is governed by its affinity for plasma proteins and its ability to cross biological membranes.
-
Plasma Protein Binding (PPB): The "free drug hypothesis" posits that only the unbound fraction of a drug is pharmacologically active.[11] Many small molecule drugs bind to plasma proteins such as albumin and α1-acid glycoprotein.[11] High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect and can also affect its clearance. It is crucial to determine the extent of PPB for any new chemical entity.
-
Volume of Distribution (Vd): This parameter provides an indication of the extent of a drug's distribution into tissues. A large Vd suggests extensive tissue distribution, which may be desirable for drugs targeting the central nervous system (CNS), such as anticonvulsants. The lipophilicity of the 4-benzyl group may contribute to a higher Vd.
Metabolism
The metabolic fate of a drug candidate is a primary determinant of its half-life and potential for drug-drug interactions. The liver is the principal site of drug metabolism, primarily mediated by the cytochrome P450 (CYP) family of enzymes.
Potential metabolic pathways for 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives may include:
-
Oxidation: Aromatic hydroxylation of the benzyl ring or the benzoxazinone core is a likely metabolic route. N-debenzylation is also a common metabolic pathway for N-benzyl compounds.
-
Conjugation: The amino group at the C7 position and any hydroxylated metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.
In vitro metabolic stability assays using liver microsomes or hepatocytes are essential early-stage screens to predict the rate and pathways of metabolism.
Excretion
The final step in the pharmacokinetic journey is the elimination of the drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile/feces). The physicochemical properties of the parent drug and its metabolites will dictate the predominant route of excretion.
Part 2: A Practical Guide to a Robust Pharmacokinetic Evaluation
To move beyond theoretical considerations, a structured experimental approach is necessary. The following section outlines key in vitro and in vivo protocols to build a comprehensive pharmacokinetic profile for your 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.
In Vitro ADME Assays: The Foundation of Pharmacokinetic Profiling
In vitro assays provide a cost-effective and high-throughput means of assessing the ADME properties of a large number of compounds early in the drug discovery process.
Rationale: Poor aqueous solubility is a major impediment to oral absorption and can lead to unreliable data in other in vitro assays.
Protocol: Kinetic Solubility Assay (Turbidimetric Method)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well and mix thoroughly.
-
Incubation: Incubate the plate at room temperature for 2 hours to allow for precipitation.
-
Turbidity Measurement: Measure the absorbance at 620 nm using a plate reader. The highest concentration that does not show significant precipitation is considered the kinetic solubility.
| Parameter | Description |
| Test System | 96-well microplate |
| Vehicle | 100% DMSO |
| Aqueous Medium | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Detection Method | Turbidimetry (Absorbance at 620 nm) |
| Incubation Time | 2 hours at room temperature |
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that serves as an excellent in vitro model of the intestinal epithelium.[9][10] This assay predicts the rate and extent of human intestinal absorption and can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[9]
Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days to allow for differentiation and formation of a confluent monolayer.[9][12]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value of ≥ 200 Ω·cm² is generally considered acceptable.
-
Dosing:
-
Apical to Basolateral (A-B) Transport: Add the test compound (typically at 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.[9]
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
-
Sampling: At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver compartment, replacing the volume with fresh buffer.
-
Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the Transwell™ membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
Efflux Ratio (ER) Calculation: ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[9]
| Parameter | Description |
| Test System | Caco-2 cell monolayers on Transwell™ inserts |
| Culture Duration | 18-22 days |
| Integrity Marker | Transepithelial Electrical Resistance (TEER) |
| Test Compound Conc. | 10 µM |
| Transport Directions | Apical to Basolateral (A-B) and Basolateral to Apical (B-A) |
| Analysis Method | LC-MS/MS |
| Key Outputs | Papp (A-B), Papp (B-A), and Efflux Ratio |
Rationale: Equilibrium dialysis is considered the gold standard for determining the fraction of a drug that binds to plasma proteins due to its minimal susceptibility to experimental artifacts.[13]
Protocol: Equilibrium Dialysis
-
Device Preparation: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane (typically with a molecular weight cutoff of 10,000 Da).
-
Dosing: Add the test compound (e.g., at 1-5 µM) to one chamber containing plasma (human, rat, or mouse).[11] Add an equal volume of protein-free buffer (PBS, pH 7.4) to the other chamber.
-
Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling: After incubation, take samples from both the plasma and buffer chambers.
-
Quantification: Determine the concentration of the test compound in both samples using LC-MS/MS.
-
Calculation of Fraction Unbound (fu): fu = C_buffer / C_plasma where:
-
C_buffer is the concentration of the drug in the buffer chamber at equilibrium.
-
C_plasma is the total concentration of the drug in the plasma chamber at equilibrium.
-
| Parameter | Description |
| Test System | Equilibrium dialysis device with a semi-permeable membrane |
| Biological Matrix | Plasma (species-specific) |
| Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Incubation | 4-6 hours at 37°C |
| Analysis Method | LC-MS/MS |
| Key Output | Fraction unbound (fu) |
Rationale: Liver microsomes contain a high concentration of CYP enzymes and are a standard in vitro tool for assessing the metabolic stability of drug candidates.
Protocol: Liver Microsomal Stability Assay
-
Incubation Mixture Preparation: In a 96-well plate, prepare an incubation mixture containing liver microsomes (from human, rat, or mouse), the test compound (typically 1 µM), and buffer.
-
Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
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Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Quantification: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k).
-
Calculation of In Vitro Half-Life (t½) and Intrinsic Clearance (Clint):
-
t½ (min) = 0.693 / k
-
Clint (µL/min/mg protein) = (V/P) * k where:
-
V is the incubation volume.
-
P is the amount of microsomal protein in the incubation.
-
-
| Parameter | Description |
| Test System | Liver microsomes (species-specific) |
| Cofactor | NADPH-regenerating system |
| Test Compound Conc. | 1 µM |
| Incubation | 37°C |
| Analysis Method | LC-MS/MS |
| Key Outputs | In vitro half-life (t½) and intrinsic clearance (Clint) |
In Vivo Pharmacokinetic Studies: Bridging the Gap to Clinical Relevance
Following promising in vitro data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile in a whole organism.
Given the known anticonvulsant activity of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, rodent models are highly appropriate.[5] The maximal electroshock seizure (MES) model in mice or rats is a widely used and well-validated model for generalized tonic-clonic seizures and is suitable for assessing the efficacy of potential anticonvulsant drugs.[14][15]
Protocol: Single-Dose Pharmacokinetic Study in Rodents
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats or CD-1 mice for at least one week before the study.
-
Dosing:
-
Intravenous (IV) Administration: Administer the test compound via the tail vein to one cohort of animals. This allows for the determination of clearance and volume of distribution, and serves as the reference for calculating absolute oral bioavailability.
-
Oral (PO) Administration: Administer the test compound via oral gavage to a separate cohort of animals.
-
-
Blood Sampling: Collect serial blood samples (e.g., via the tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.
Key Pharmacokinetic Parameters to Determine:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time zero to infinity |
| t½ | Elimination half-life |
| Cl | Total body clearance (after IV administration) |
| Vd | Volume of distribution (after IV administration) |
| F% | Absolute oral bioavailability = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 |
Part 3: Data Visualization and Interpretation
Effective visualization of experimental workflows and data is crucial for clear communication and interpretation.
Experimental Workflow Diagram
Caption: A streamlined workflow for the pharmacokinetic characterization of novel drug candidates.
Interpreting the Data: Building a Cohesive Narrative
The ultimate goal of this comprehensive evaluation is to synthesize the data from each assay into a holistic understanding of the compound's behavior in a biological system. For instance, low oral bioavailability (F%) from the in vivo study might be explained by poor solubility, low permeability in the Caco-2 assay, or high first-pass metabolism as indicated by a short half-life in the liver microsomal stability assay. Conversely, a compound with good solubility, high permeability, and moderate metabolic stability is more likely to exhibit favorable oral bioavailability.
Conclusion: A Roadmap to Clinical Candidacy
The journey of a novel 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative from a promising hit to a viable clinical candidate is contingent upon a meticulous and systematic evaluation of its pharmacokinetic properties. By employing the robust in vitro and in vivo methodologies outlined in this guide, researchers can build a comprehensive ADME profile, enabling data-driven decisions and accelerating the development of potentially life-changing therapeutics. This structured approach, grounded in scientific rigor, provides the necessary framework to unlock the full therapeutic potential of this exciting class of compounds.
References
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The pharmacokinetics of commonly used antiepileptic drugs in immature CD1 mice. PMC. Available at: [Link]
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The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. MDPI. Available at: [Link]
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How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. Available at: [Link]
- Caco2 assay protocol. Provided by user.
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Animal Models of Pharmacoresistant Epilepsy. Oxford Academic. Available at: [Link]
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Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. Preprints.org. Available at: [Link]
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Pharmacokinetic modeling of the anticonvulsant action of phenobarbital in rats. PubMed. Available at: [Link]
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Plasma Protein Binding & ICH M12: Assay Advances. Pharmaron. Available at: [Link]
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Plasma Protein Binding Assay. Evotec. Available at: [Link]
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Caco-2 Permeability Assay. Evotec. Available at: [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
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4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one. PMC. Available at: [Link]
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Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Discovery of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. PubMed. Available at: [Link]
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7-Amino-4-benzyl-4H-benzo[1][2]oxazin-3-one — Chemical Substance Information. NextSDS. Available at: [Link]
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MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. PMDA. Available at: [Link]
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4H-Benzo[d][1][11]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. MDPI. Available at: [Link]
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Use of 5-hydroxy-4H-benzo[1][2]oxazin-3-ones as beta2-adrenoceptor agonists. ChEMBL. Available at: [Link]
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Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. PMC. Available at: [Link]
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Discovery of novel benzo[b][1][2]oxazin-3(4H)-ones as poly(ADP-ribose)polymerase inhibitors. ChEMBL. Available at: [Link]
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Elucidating the role of 4-hydroxy-2(3H)-benzoxazolone in chronic alcoholic liver disease via transcriptomics and metabolomics. Frontiers. Available at: [Link]
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Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin-3(4H). Semantic Scholar. Available at: [Link]
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Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. Available at: [Link]
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2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC. Available at: [Link]
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Synthesis of substituted benzo[b][1][2]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. Available at: [Link]
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toxicity profile of 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one in cell culture
An In-depth Technical Guide to the Cellular Toxicity Profile of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one
Introduction: Contextualizing a Novel Benzoxazinone Derivative
The 1,4-benzoxazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anti-cancer properties.[3][4][5][6] Some have been investigated as PI3K/mTOR dual inhibitors for cancer therapy, while others show potential for treating neurodegenerative diseases.[7][8] The compound of interest, 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one, is a novel derivative within this class. As with any new chemical entity (NCE) intended for therapeutic development, a thorough understanding of its safety profile at the cellular level is a prerequisite for further investigation.
This guide provides a comprehensive, field-proven framework for characterizing the in vitro toxicity profile of this compound. We will move beyond simple viability readouts to build a multi-parametric understanding of its cellular impact. The experimental strategy detailed herein is designed as a self-validating cascade, where initial broad-spectrum results inform subsequent, more granular mechanistic studies. We will explore not only if the compound is cytotoxic, but how it induces cell death, providing critical insights for its future development.
Part 1: Foundational Analysis - Establishing the Cytotoxic Footprint
The initial objective is to determine whether 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one exerts a cytotoxic effect and to quantify its potency. This is achieved by establishing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). We employ two distinct but complementary assays to measure different hallmarks of cell health, ensuring a robust initial assessment.
Causality Behind Experimental Choices: We use a metabolic assay (MTS) and a membrane integrity assay (LDH) in parallel. A compound could, for example, inhibit metabolic activity without immediately rupturing the cell membrane. Relying on a single assay could be misleading. Observing a dose-dependent effect in both assays provides strong evidence of genuine cytotoxicity.
Assessment of Metabolic Activity via MTS Assay
The MTS assay is a colorimetric method that measures the reduction of a tetrazolium salt by metabolically active cells.[9] The activity of mitochondrial dehydrogenases in viable cells converts the MTS reagent into a colored formazan product, the amount of which is directly proportional to the number of living cells.[9][10]
Assessment of Membrane Integrity via LDH Assay
The lactate dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11][12] A loss of membrane integrity is a hallmark of necrosis or late-stage apoptosis.[12]
Experimental Protocol: Foundational Cytotoxicity Screening
-
Cell Plating: Seed a relevant human cell line (e.g., HepG2 for liver toxicity, or a cancer cell line like A549 if evaluating anti-cancer potential) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for a standard duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure (LDH):
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per manufacturer's kit, e.g., CyQUANT™) to each well.[11]
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure absorbance at 490 nm using a microplate reader.
-
-
Assay Procedure (MTS):
-
Add 20 µL of the MTS reagent solution to the original 96-well plate containing the cells.
-
Incubate for 1-4 hours at 37°C until color development is sufficient.
-
Measure absorbance at 490 nm.
-
-
Data Analysis: Calculate the percentage of cytotoxicity (for LDH) or viability (for MTS) relative to controls. Plot the results against the compound concentration (log scale) and use non-linear regression to determine the IC50 value.
Data Presentation: IC50 Summary
| Cell Line | Assay Type | Incubation Time (h) | Calculated IC50 (µM) |
| HepG2 | MTS | 48 | [Example Data] |
| HepG2 | LDH | 48 | [Example Data] |
| A549 | MTS | 48 | [Example Data] |
| A549 | LDH | 48 | [Example Data] |
Workflow for Initial Cytotoxicity Assessment
Caption: Initial cytotoxicity screening workflow.
Part 2: Mechanistic Insight - Differentiating Apoptosis and Necrosis
Once the IC50 is established, the next critical question is how the compound induces cell death. The two primary pathways are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[13] Distinguishing between these is vital, as a compound that induces apoptosis is often preferred in therapeutic contexts (e.g., oncology) due to its non-inflammatory nature.[14]
Causality Behind Experimental Choices: We use Annexin V and Propidium Iodide (PI) dual staining analyzed by flow cytometry. This technique provides a quantitative snapshot of the cell population, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells in a single experiment.[15] This is superior to microscopy alone as it provides robust statistical data on thousands of individual cells.
Annexin V / Propidium Iodide (PI) Staining
During early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein that has a high affinity for PS and, when fluorescently labeled, can identify early apoptotic cells.[15] PI is a fluorescent nuclear dye that is impermeant to live and early apoptotic cells but can enter necrotic or late apoptotic cells where membrane integrity is compromised.[15]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase Activity Assay
Caspases are a family of proteases that are the central executioners of apoptosis.[17] Specifically, caspase-3 and caspase-7 are key effector caspases. Measuring their activity provides direct biochemical evidence of apoptosis. A luminogenic assay like Caspase-Glo® 3/7 provides a highly sensitive and specific method for this.[18] The reagent contains a specific caspase-3/7 substrate which, when cleaved, generates a luminescent signal proportional to caspase activity.[19]
Experimental Protocol: Apoptosis vs. Necrosis Determination
-
Cell Plating and Treatment: Seed cells in a 6-well plate. Once attached, treat cells with 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include a positive control for apoptosis (e.g., Staurosporine).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Annexin V/PI Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (as per kit instructions).[15]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add additional Binding Buffer and analyze immediately by flow cytometry.
-
-
Caspase-Glo® 3/7 Assay:
-
Plate cells in a white-walled 96-well plate and treat as described above.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent directly to each well.[18]
-
Mix gently and incubate for 1-2 hours at room temperature.
-
Measure luminescence using a plate reader.
-
Workflow for Mechanistic Elucidation
Caption: Workflow for cell death mechanism analysis.
Part 3: Probing Deeper - Investigating Upstream Triggers
With evidence pointing towards a specific cell death mechanism (e.g., apoptosis), the final step is to investigate the upstream cellular events that initiate the process. For many xenobiotics, two common triggers are the generation of Reactive Oxygen Species (ROS) and the disruption of mitochondrial function.[20][21]
Causality Behind Experimental Choices: We measure ROS production and mitochondrial membrane potential (ΔΨm) as they are often early, interconnected events in the apoptotic cascade.[16] An increase in ROS can lead to mitochondrial damage, which in turn causes a drop in ΔΨm, a point-of-no-return in many apoptotic pathways.[1]
Intracellular ROS Detection
ROS are highly reactive molecules, such as hydrogen peroxide and superoxide, that can cause oxidative damage to DNA, proteins, and lipids, ultimately triggering cell death.[1][22] Cell-permeant dyes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) are widely used to measure intracellular ROS.[1] Inside the cell, H2DCFDA is deacetylated and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[23]
Mitochondrial Membrane Potential (ΔΨm) Assay
The mitochondrial membrane potential is a key indicator of mitochondrial health and function.[24] A loss or dissipation of ΔΨm is a hallmark of early apoptosis.[16] The cationic dye JC-1 is commonly used to measure this. In healthy cells with high ΔΨm, JC-1 forms aggregates within the mitochondria, emitting red fluorescence.[25] When ΔΨm collapses, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.
Experimental Protocol: Upstream Event Analysis
-
Cell Treatment: Treat cells with the compound at IC50 concentrations for shorter time points (e.g., 1, 4, 8, and 12 hours) to capture these early events.
-
ROS Detection (H2DCFDA):
-
After treatment, wash cells with PBS.
-
Load cells with 10 µM H2DCFDA in serum-free medium and incubate for 30 minutes at 37°C.[1]
-
Wash cells again to remove excess probe.
-
Measure green fluorescence using a fluorescence microplate reader or flow cytometer.
-
-
ΔΨm Assay (JC-1):
-
After treatment, add JC-1 reagent (typically 2 µM) directly to the cells in culture medium.[25]
-
Incubate for 15-30 minutes at 37°C.[25]
-
Wash cells with PBS.
-
Measure both green (monomer) and red (aggregate) fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm. A decrease in this ratio indicates depolarization.[24]
-
Proposed Signaling Pathway of Toxicity
Caption: Proposed cascade of compound-induced apoptosis.
Conclusion
This technical guide outlines a systematic, multi-tiered approach to characterizing the in vitro toxicity profile of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one. By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a comprehensive understanding of the compound's interaction with cellular systems. This logical workflow, which interrogates metabolic health, membrane integrity, cell death pathways, and upstream triggers like oxidative stress and mitochondrial dysfunction, provides the robust data package necessary for informed decision-making in drug development. The insights gained from this framework will be crucial in determining the therapeutic potential and safety liabilities of this novel benzoxazinone derivative.
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- Reactive Oxygen Species (ROS) Detection. BMG Labtech.
- CasPASE™ Apoptosis Assay. G-Biosciences.
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- Caspase-3 Activity Assay Kit. Cell Signaling Technology.
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Discovery of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. (2019). PubMed.
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7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one crystal structure and molecular docking
An In-depth Technical Guide on the Crystal Structure and Molecular Docking of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one
Introduction: The Benzoxazinone Scaffold in Drug Discovery
The 2H-benzo[b][1][2]oxazin-3(4H)-one heterocyclic system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3] These activities include potential as poly(ADP-ribose)polymerase (PARP) inhibitors, anticonvulsants, and platelet aggregation inhibitors.[4][5][6][7] The versatility of this core structure allows for functionalization at multiple positions, enabling the fine-tuning of its pharmacological properties.
This guide focuses on a specific derivative, 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one . We will provide a comprehensive technical overview of two critical aspects of its characterization in the context of drug development:
-
Solid-State Structural Elucidation via single-crystal X-ray crystallography, which reveals the precise three-dimensional arrangement of atoms and the intermolecular forces governing its crystal packing.
-
In Silico Target Interaction Analysis through molecular docking, a computational method used to predict how the molecule might bind to a biological target, offering insights into its potential mechanism of action.
This document is intended for researchers, chemists, and drug development professionals, providing both foundational principles and detailed, field-proven protocols.
Synthesis and Crystallization: From Blueprint to Single Crystal
The journey from a chemical concept to a structurally characterized molecule begins with its synthesis and subsequent crystallization. The following protocol outlines a robust method for obtaining high-purity single crystals of the title compound suitable for X-ray diffraction analysis.
Synthetic Protocol: N-Benzylation of 7-amino-2H-benzo[b][1][2]oxazin-3(4H)-one
A common and efficient route to the title compound involves the direct N-benzylation of the 7-amino benzoxazinone precursor. This approach is adapted from established methods for similar scaffolds.[8][9]
Step-by-Step Methodology:
-
Reactant Preparation: In a dry round-bottom flask, combine 7-amino-2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 mmol, 1 equivalent) and anhydrous potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 equivalents) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1 mmol, 1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup and Isolation: Upon completion, filter the reaction mixture to remove inorganic salts. The filtrate is then poured into 100 mL of ice-cold water, leading to the precipitation of the crude product.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with water, and dry under vacuum. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one.[8][9]
Crystallization Protocol: The Art of Crystal Growth
Obtaining a single crystal of sufficient size and quality is the most critical and often most challenging step for X-ray analysis.[10] The slow evaporation method is a widely used technique for small molecules.
-
Solvent Selection: Dissolve a small amount of the purified compound (10-20 mg) in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a clean vial. The goal is to create a saturated or near-saturated solution.
-
Slow Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days at room temperature.
-
Crystal Harvesting: As the solvent evaporates, the solution becomes supersaturated, and crystals will begin to form. Once crystals of adequate size (ideally >0.1 mm in all dimensions) are observed, they should be carefully harvested using a spatula or loop.[10]
Caption: Workflow for Synthesis and Crystallization.
Part I: Crystal Structure Determination by X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic structure of a molecule.[11][12] It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the solid state.
Principles and Experimental Workflow
The technique relies on the principle that a crystal, with its regularly repeating arrangement of atoms, will diffract a beam of X-rays in a unique pattern. The intensities and positions of these diffracted spots contain the information needed to reconstruct a 3D model of the electron density, and thus the atomic structure.[11]
Detailed Experimental Protocol for SC-XRD:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope, ensuring it has well-defined faces and no visible cracks or defects. It is mounted on a goniometer head, often held in place by a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a focused, monochromatic X-ray beam (e.g., from a Mo or Cu source).[11] The crystal is rotated, and a series of diffraction images are collected by a detector.[10]
-
Data Processing: The raw image data is processed to determine the unit cell dimensions and crystal system. The intensities of the thousands of measured reflections are integrated, scaled, and corrected for experimental factors.
-
Structure Solution: For small molecules, the "phase problem" is typically solved using direct methods, which use statistical relationships between reflection intensities to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[3] The final refined structure is evaluated using metrics like the R-factor.
Caption: Single-Crystal X-ray Diffraction Workflow.
Anticipated Structural Features of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one
While the specific crystal structure for this exact compound is not publicly available, we can infer its key features from closely related, published structures such as 4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one and its chloro-substituted analog.[3][8][13]
-
Molecular Conformation: The central six-membered oxazine ring is expected to be non-planar, likely adopting a twisted-boat or screw-boat conformation.[3][8] The two benzene ring systems (the benzoxazine core and the benzyl group) are anticipated to be oriented at a significant dihedral angle to each other, likely close to 90°.[3][13]
-
Intermolecular Interactions: The crystal packing will be stabilized by a network of intermolecular forces. Crucially, the 7-amino group (a hydrogen bond donor) and the 3-oxo group (a hydrogen bond acceptor) are likely to form strong N-H···O hydrogen bonds, linking molecules into chains or sheets. Additionally, weaker interactions such as C-H···π interactions and potential π-π stacking between aromatic rings will further consolidate the crystal packing.[8]
Table 1: Representative Crystallographic Data for an Analogous Benzoxazinone (Data based on 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one for illustrative purposes)[3]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂ClNO₂ |
| Molecular Weight | 273.71 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.0894 (11) |
| b (Å) | 12.630 (3) |
| c (Å) | 20.070 (4) |
| β (°) | 91.833 (4) |
| Volume (ų) | 1289.4 (5) |
| Z (molecules/cell) | 4 |
Part II: Molecular Docking for Target Interaction Analysis
Molecular docking is a powerful computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a biological target (receptor).[1][2] It is a cornerstone of structure-based drug design, enabling the rapid screening of virtual libraries and providing hypotheses about ligand-receptor interactions at an atomic level.[14][15]
Principles and Workflow
The docking process involves two main stages: sampling and scoring.[1] The sampling algorithm explores various conformations of the ligand and its orientation within the binding site. The scoring function then estimates the binding free energy for each generated "pose," allowing them to be ranked to find the most favorable binding mode.[1]
Detailed Protocol for Molecular Docking (using AutoDock Vina as an example):
-
Receptor Preparation:
-
Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we select PARP-1 (PDB ID: 6LU7) as a representative target, given the known activity of the benzoxazinone scaffold.[2][7]
-
Clean Structure: Using molecular modeling software (e.g., AutoDock Tools, PyMOL), remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.
-
Add Hydrogens: Add polar hydrogens to the protein structure, which are crucial for defining hydrogen bonding interactions.
-
Define Binding Site: Identify the coordinates of the active site. Define a "grid box" or "docking box" that encompasses this entire binding pocket. This box defines the search space for the ligand.[2]
-
-
Ligand Preparation:
-
Generate 3D Structure: Create a 3D model of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one using chemical drawing software and save it in a suitable format (e.g., .mol2).
-
Energy Minimization: Perform an energy minimization of the ligand structure to obtain a low-energy, realistic conformation.
-
Prepare for Docking: Convert the ligand file into the required format (e.g., .pdbqt for AutoDock Vina), which assigns charges and defines rotatable bonds.
-
-
Run Docking Simulation: Execute the docking program using a command-line interface, specifying the prepared receptor, ligand, and grid box parameters.[2]
-
Analysis of Results:
-
Binding Affinity: The program will output a list of binding poses ranked by their predicted binding affinity (in kcal/mol). Lower values indicate stronger, more favorable binding.[2]
-
Interaction Analysis: Visualize the top-ranked pose in the context of the protein's active site. Identify and analyze key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking with specific amino acid residues.
-
Caption: Molecular Docking Workflow.
Hypothetical Docking Study into PARP-1 Active Site
Docking 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one into the PARP-1 active site allows us to hypothesize a plausible binding mode that could explain its potential inhibitory activity.
-
Predicted Interactions: The benzoxazinone core is expected to mimic the nicotinamide moiety of the native NAD+ substrate. The carbonyl oxygen of the lactam ring is a key hydrogen bond acceptor and could interact with the backbone NH of a key glycine residue. The 7-amino group could form an additional hydrogen bond with a serine or glutamate residue in the active site. The benzyl group would likely extend into a hydrophobic pocket, forming favorable van der Waals interactions.
Table 2: Hypothetical Molecular Docking Results against PARP-1
| Parameter | Predicted Value/Residues | Interaction Type |
| Binding Affinity (kcal/mol) | -8.0 to -9.5 | (Illustrative Range) |
| Key Interacting Residues | ||
| Glycine (Gly) | Backbone NH | Hydrogen Bond with Carbonyl Oxygen |
| Serine (Ser) | Sidechain OH | Hydrogen Bond with 7-Amino Group |
| Tyrosine (Tyr) | Aromatic Ring | π-π Stacking with Benzoxazine Ring |
| Phenylalanine (Phe), Leucine (Leu) | Sidechains | Hydrophobic Interactions with Benzyl Group |
Conclusion: A Synergistic Approach to Molecular Characterization
This guide has detailed the integrated experimental and computational workflows for characterizing 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one. X-ray crystallography provides irrefutable proof of the molecule's three-dimensional structure and solid-state packing, offering a static but highly accurate snapshot. Molecular docking complements this by providing a dynamic model of how the molecule may interact with a biological target, offering crucial insights to guide further drug discovery efforts.
Together, these techniques form a powerful, synergistic approach. The experimentally determined crystal structure can serve as the starting conformation for the ligand in docking studies, increasing the reliability of the computational predictions. The insights gained from docking can, in turn, inform the design of new analogs with improved binding affinity and selectivity, creating a rational, iterative cycle of design, synthesis, and evaluation that is central to modern medicinal chemistry.
References
- Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). National Center for Biotechnology Information.
- Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). AIP Publishing.
- Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. (2024, June 28). IntechOpen.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
- X-ray Crystallography. (n.d.). Creative BioMart.
- Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology.
- Small molecule X-ray crystallography. (n.d.). The University of Queensland.
- Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. (2008, June). European Journal of Medicinal Chemistry.
- Small molecule crystallography. (n.d.). Excillum.
- What Is Small Molecule Crystal Structure Analysis? (n.d.). Rigaku.
-
Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (2012, January 1). Bioorganic & Medicinal Chemistry Letters. Retrieved from
- 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one. (n.d.). National Center for Biotechnology Information.
-
The synthesis of 4,7-disubstituted-2H-benzo[b][1][2]-oxazin-3(4H)-ones using Smiles rearrangement and their in vitro evaluation as platelet aggregation inhibitors. (2014, March 15). Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
Crystal structure and Hirshfeld surface analysis of 4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one. (2025, October 15). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from
-
Discovery of novel benzo[b][1][2]oxazin-3(4H)-ones as poly(ADP-ribose)polymerase inhibitors. (n.d.). European Bioinformatics Institute (EMBL-EBI). Retrieved from
-
Crystal structure of 4-benzyl-2H-benzo[b][1][2]thiazin-3(4H)-one. (n.d.). National Center for Biotechnology Information. Retrieved from
- 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). National Center for Biotechnology Information.
-
Crystal structure and Hirshfeld surface analysis of 4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one. (n.d.). International Union of Crystallography. Retrieved from
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Application Note: Synthesis Protocol for 7-Amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Introduction and Strategic Rationale
The 1,4-benzoxazin-3-one scaffold is a privileged structure in modern medicinal chemistry, frequently serving as a core pharmacophore or critical intermediate in the development of kinase inhibitors, including Anaplastic Lymphoma Kinase (ALK) inhibitors utilized in oncology[1][2]. The target compound, 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 917748-98-2), presents a highly versatile building block. The N-benzyl group provides lipophilicity and steric bulk, while the C7-amino group serves as a highly reactive nucleophilic handle for downstream functionalization (e.g., amide coupling, Buchwald-Hartwig amination).
This application note details a robust, scalable, four-step synthetic protocol starting from commercially available 2-amino-5-nitrophenol. The methodology prioritizes high-yielding, self-validating steps that minimize the need for complex chromatographic purification.
Synthetic Pathway Visualization
Four-step synthesis workflow for 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one.
Step-by-Step Experimental Methodologies
Step 1: N-Acylation of 2-Amino-5-nitrophenol
The initial step involves the selective acylation of the more nucleophilic amino group of 2-amino-5-nitrophenol using chloroacetyl chloride[3].
-
Causality & Expertise: The reaction is strictly maintained at 0 °C to prevent competitive O-acylation at the phenolic hydroxyl group. Triethylamine (TEA) is utilized as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing the protonation of the starting aniline[4].
-
Protocol:
-
Dissolve 2-amino-5-nitrophenol (1.0 equiv, 100 mmol) in anhydrous Tetrahydrofuran (THF) (200 mL) under an inert nitrogen atmosphere.
-
Add TEA (1.5 equiv, 150 mmol) and cool the reaction flask to 0 °C using an ice-water bath.
-
Add chloroacetyl chloride (1.1 equiv, 110 mmol) dropwise over 30 minutes via an addition funnel to control the exotherm.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (RT) for 2 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc 1:1). Upon consumption of the starting material, quench with water (100 mL) and extract with EtOAc (3 x 100 mL). Wash organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide.
-
Step 2: Intramolecular Williamson Ether Cyclization
This step constructs the oxazine ring via an intramolecular nucleophilic substitution[3].
-
Causality & Expertise: Potassium carbonate (K₂CO₃) is a sufficiently strong base to deprotonate the phenol without causing degradation of the aliphatic chloride. Heating to 80 °C in a polar aprotic solvent (DMF) provides the activation energy required for the phenoxide to displace the chloride, forming the 1,4-benzoxazin-3-one core[3].
-
Protocol:
-
Dissolve the crude intermediate from Step 1 in anhydrous DMF (150 mL).
-
Add finely powdered anhydrous K₂CO₃ (2.0 equiv, 200 mmol).
-
Heat the suspension to 80 °C and stir for 4–6 hours.
-
Validation: Monitor via LC-MS. The mass shift will correspond to the loss of HCl (M-36).
-
Cool the mixture to RT and pour it into ice water (500 mL) with vigorous stirring. The product, 7-nitro-2H-1,4-benzoxazin-3(4H)-one, will precipitate. Filter, wash with cold water, and dry under vacuum.
-
Step 3: N-Benzylation
-
Causality & Expertise: Cesium carbonate (Cs₂CO₃) is preferred over weaker bases due to the "cesium effect," which enhances the nucleophilicity of the lactam nitrogen, ensuring rapid and selective N-alkylation over O-alkylation.
-
Protocol:
-
Dissolve 7-nitro-2H-1,4-benzoxazin-3(4H)-one (1.0 equiv, 80 mmol) in DMF (100 mL).
-
Add Cs₂CO₃ (1.5 equiv, 120 mmol) and benzyl bromide (1.1 equiv, 88 mmol).
-
Stir the reaction mixture at RT for 12 hours.
-
Validation: TLC (DCM/MeOH 20:1) will show a new, higher Rf spot.
-
Dilute with water (300 mL) and extract with EtOAc (3 x 150 mL). Wash the combined organic layers thoroughly with water (3 x 100 mL) to remove DMF, then brine. Dry and concentrate to yield 4-benzyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one.
-
Step 4: Chemoselective Nitro Reduction
-
Causality & Expertise: While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reduction, it carries a high risk of N-debenzylation (hydrogenolysis). Therefore, a mild Béchamp reduction utilizing Iron powder (Fe) and Ammonium Chloride (NH₄Cl) is selected to chemoselectively reduce the nitro group to an amine while preserving the benzyl protecting group.
-
Protocol:
-
Suspend 4-benzyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one (1.0 equiv, 60 mmol) in a mixture of Ethanol and Water (4:1 v/v, 250 mL).
-
Add Iron powder (325 mesh, 5.0 equiv, 300 mmol) and NH₄Cl (5.0 equiv, 300 mmol).
-
Reflux the mixture (approx. 80 °C) under vigorous mechanical stirring for 3 hours.
-
Validation: LC-MS will confirm the mass shift from the nitro to the amino species (M-30).
-
Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol.
-
Concentrate the filtrate, dilute with saturated NaHCO₃, and extract with DCM. Dry and concentrate to afford the final product: 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one .
-
Quantitative Data and Reaction Parameters
The following table summarizes the expected quantitative parameters for this protocol when executed at a 100 mmol starting scale.
| Step | Transformation | Key Reagents | Temp / Time | Expected Yield (%) | Analytical Marker (LC-MS / NMR) |
| 1 | Acylation | Chloroacetyl chloride, TEA | 0 °C to RT, 3h | 85 - 90% | Appearance of singlet ~4.2 ppm (CH₂-Cl) |
| 2 | Cyclization | K₂CO₃, DMF | 80 °C, 6h | 80 - 85% | Shift of CH₂ singlet to ~4.6 ppm (ring CH₂) |
| 3 | N-Benzylation | Benzyl bromide, Cs₂CO₃ | RT, 12h | 90 - 95% | Appearance of benzyl CH₂ singlet ~5.1 ppm |
| 4 | Nitro Reduction | Fe, NH₄Cl, EtOH/H₂O | 80 °C, 3h | 75 - 80% | Broad singlet ~5.0 ppm (NH₂, exchangeable) |
Note: Yields are based on isolated, unoptimized bench-scale runs. Purity for all steps is typically >95% by HPLC without the need for column chromatography, relying instead on precipitation and selective extraction.
References
-
Google Patents. (2010). WO2010128659A1 - Diamino heterocyclic carboxamide compound. Retrieved from[1]
-
Google Patents. (2015). ES2559230T3 - Heterocyclic Diamino Carboxamide Compound. Retrieved from[2]
Sources
- 1. WO2010128659A1 - Diamino heterocyclic carboxamide compound - Google Patents [patents.google.com]
- 2. ES2559230T3 - Heterocyclic Diamino Carboxamide Compound - Google Patents [patents.google.com]
- 3. 8-Ethyl-4H-benzo[1,4]oxazin-3-one | Benchchem [benchchem.com]
- 4. phenyl 2-chloroacetate | 620-73-5 | Benchchem [benchchem.com]
Application Note: RP-HPLC Method Development and Validation for 7-Amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Executive Summary & Scientific Context
The 1,4-benzoxazin-3-one scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors, mineralocorticoid receptor (MR) antagonists, and novel agrochemicals[1][2]. The specific derivative, 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one , presents a unique analytical challenge. It combines a highly hydrophobic 4-benzyl moiety with a polar, basic 7-amino group attached to a neutral lactam core.
This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. Designed for researchers and drug development professionals, this guide elucidates the causality behind the chromatographic parameters and provides a self-validating protocol compliant with the latest ICH Q2(R2) guidelines[3].
Physicochemical Rationale and Method Design
To develop an authoritative method, we must first deconstruct the analyte's physicochemical properties. The dual nature of 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one dictates our stationary and mobile phase selections.
-
The 7-Amino Group (pKa ~4.5): Aromatic amines are notorious for causing severe peak tailing on silica-based columns due to secondary ion-exchange interactions with residual, unreacted silanols. To mitigate this, the mobile phase pH must be driven at least 2 units below the pKa to ensure the amine is fully protonated and uniformly ionized.
-
The 4-Benzyl Group (LogP ~3.2): This bulky, lipophilic group significantly increases the molecule's retention factor ( k′ ). A high-carbon-load C18 column is required to provide sufficient hydrophobic interaction, while an organic modifier (Acetonitrile) is needed to elute the compound within a reasonable run time.
-
Ion-Pairing Strategy: We utilize 0.1% Trifluoroacetic acid (TFA) rather than Formic acid. TFA acts as a strong ion-pairing agent, forming a neutral, hydrophobic complex with the protonated 7-amino group. This effectively masks residual silanol interactions, reducing the tailing factor from a problematic >1.8 to a highly symmetrical <1.2.
Fig 1. Logical flow mapping analyte physicochemical properties to chromatographic parameters.
Optimized Chromatographic Conditions
Based on the rationale above, the following parameters establish a self-validating system. System Suitability Testing (SST) criteria are embedded directly into the method to ensure day-to-day trustworthiness.
| Parameter | Specification / Setting | Justification |
| Column | Waters XBridge C18, 150 x 4.6 mm, 3.5 µm | End-capped, high pH/temperature stability; prevents silanol interactions. |
| Mobile Phase A | 0.1% TFA in LC-MS Grade Water | Low pH (~2.0) ensures full protonation of the 7-amino group. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | ACN provides lower backpressure and sharper peaks than Methanol. |
| Elution Mode | Gradient (See Table below) | Resolves the main peak from potential synthetic impurities/degradants. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Column Temp | 35 °C ± 1 °C | Enhances mass transfer and reduces mobile phase viscosity. |
| Detection | UV/PDA at 254 nm | Corresponds to the π→π∗ transition of the benzoxazinone core. |
| Injection Vol. | 10 µL | Prevents column overloading while maintaining high sensitivity. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial hold to focus polar impurities. |
| 2.0 | 90 | 10 | Isocratic hold. |
| 12.0 | 30 | 70 | Linear ramp to elute the hydrophobic benzyl core. |
| 15.0 | 10 | 90 | Column wash step. |
| 15.1 | 90 | 10 | Return to initial conditions. |
| 20.0 | 90 | 10 | Re-equilibration. |
Step-by-Step Experimental Protocol
To guarantee reproducibility, follow this self-validating workflow.
Mobile Phase Preparation
-
Aqueous Phase (A): Measure 1000 mL of ultra-pure LC-MS grade water. Using a micropipette, add exactly 1.0 mL of MS-grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.
-
Organic Phase (B): Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 1.0 mL of TFA. Mix and degas. Note: TFA is highly volatile. Mobile phases should be prepared fresh every 48 hours to prevent baseline drift during gradient elution.
Standard and Sample Preparation
-
Diluent Selection: Use 50:50 Water:Acetonitrile. Pure water will cause precipitation of the hydrophobic analyte, while pure organic solvent will cause peak distortion (solvent effect) upon injection into the highly aqueous initial gradient.
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile with gentle sonication, then make up to volume with Water.
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.
System Suitability Testing (SST) - The Self-Validating Step
Before analyzing unknown samples, inject the Working Standard (100 µg/mL) six consecutive times. The system is only deemed "fit for purpose" if it passes the following criteria:
-
Retention Time ( tR ): ~8.5 minutes (RSD ≤ 1.0%)
-
Tailing Factor ( Tf ): ≤ 1.5 (Confirms successful masking of silanols)
-
Theoretical Plates ( N ): ≥ 5000 (Confirms column efficiency)
-
Area RSD: ≤ 2.0% (Confirms injector precision)
Method Validation Strategy (ICH Q2(R2) Compliance)
In March 2024, the FDA and ICH finalized the Q2(R2) guidelines, emphasizing a lifecycle approach to analytical procedure validation[3][4]. The validation of this method must rigorously prove that it is fit for the intended purpose of quantifying the benzoxazinone derivative.
Fig 2. ICH Q2(R2) Analytical Method Validation Workflow.
Validation Parameters & Acceptance Criteria
| Validation Parameter | Methodology (per ICH Q2(R2)) | Acceptance Criteria |
| Specificity | Inject diluent blank, mobile phase blank, and forced degradation samples (Acid, Base, Peroxide, UV, Heat). | No interfering peaks at the tR of the main analyte. Peak purity angle < purity threshold (via PDA). |
| Linearity | Prepare 6 concentration levels ranging from 25% to 150% of the target concentration (25 to 150 µg/mL). | Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept ≤ 2.0% of target response. |
| Accuracy | Spike known amounts of API into placebo matrix at 50%, 100%, and 150% levels (n=3 per level). | Mean recovery between 98.0% and 102.0% at all levels. |
| Precision (Repeatability) | 6 independent sample preparations at 100% test concentration. | %RSD of assay results ≤ 2.0%. |
| Robustness | Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 5 °C), and Gradient start ( ± 2% organic). | SST criteria must still be met under all perturbed conditions. |
| LOD / LOQ | Calculated based on the standard deviation of the response ( σ ) and the slope ( S ). | Signal-to-Noise (S/N) ≥ 3 for LOD; S/N ≥ 10 for LOQ. |
Troubleshooting Guide
Even in highly controlled environments, anomalies can occur. Here is the causality behind common failures when analyzing basic benzoxazinone derivatives[5]:
-
Split Peaks or Extreme Tailing:
-
Cause: Loss of TFA in the mobile phase due to evaporation, leading to unmasked silanols interacting with the 7-amino group.
-
Solution: Remake mobile phases fresh. Ensure the pH is strictly ≤ 2.5.
-
-
Retention Time Drift:
-
Cause: Inadequate column equilibration or variations in column oven temperature. The hydrophobic 4-benzyl group is highly sensitive to temperature fluctuations.
-
Solution: Ensure the column oven is calibrated and allow at least 10 column volumes of equilibration time between runs.
-
-
Fronting Peaks:
-
Cause: Sample solvent is stronger than the initial mobile phase (e.g., sample dissolved in 100% ACN injected into 10% ACN mobile phase).
-
Solution: Dilute the sample in the recommended 50:50 Water:ACN diluent.
-
References
-
U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures." Guidances for Industry, March 2024. Available at:[Link]
-
Federal Register. "Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability." Federal Register, March 2024. Available at:[Link]
-
Honda, T., et al. "Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases." ResearchGate, Jan 2009. Available at:[Link]
-
U.S. National Institutes of Health (NIH). "A simple method for isolation and purification of DIBOA-Glc from Tripsacum dactyloides." NIH PubMed Central, Sept 2014. Available at:[Link]
-
ACS Publications. "Identification of Benzoxazin-3-one Derivatives as Novel, Potent, and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists." Journal of Medicinal Chemistry, Nov 2011. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fda.gov [fda.gov]
- 4. Federal Register :: Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability [federalregister.gov]
- 5. A simple method for isolation and purification of DIBOA-Glc from Tripsacum dactyloides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Catalytic Reduction Strategies for the Preparation of 7-Amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Target Audience: Researchers, synthetic scientists, and drug development professionals.
Introduction & Rationale
The 2H-benzo[b][1,4]oxazin-3(4H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, PARP inhibitors, and neuroprotective agents[1]. The functionalization of this core often relies on the 7-amino derivative, which serves as a versatile nucleophilic building block for subsequent amide couplings, Buchwald-Hartwig aminations, or urea formations.
The synthesis of 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically proceeds via the N-benzylation of a 7-nitro-benzoxazinone precursor, followed by the catalytic reduction of the nitro group. This application note details the mechanistic rationale, catalyst selection, and validated protocols for achieving highly chemoselective nitro reduction while preserving the critical N-benzyl protecting group.
Mechanistic Insights & Causality (Expertise & Experience)
The primary synthetic challenge in this transformation is chemoselectivity : reducing the highly oxidized 7-nitro group to an aniline without triggering the hydrogenolysis (cleavage) of the N-benzyl protecting group.
The Causality of N-Benzyl Stability: In standard aliphatic or basic amines, the nitrogen lone pair coordinates strongly to the palladium or platinum catalyst surface, facilitating the insertion of the metal into the C-N bond and leading to rapid debenzylation. However, in the 2H-benzo[b][1,4]oxazin-3(4H)-one system, the nitrogen atom is part of a lactam ring. The lone pair is heavily delocalized into the adjacent carbonyl group (amide resonance). This delocalization significantly reduces the electron density on the nitrogen, lowering its affinity for the metal catalyst surface [2]. Consequently, the N-benzyl lactam is inherently more stable to mild hydrogenation conditions than a standard N-benzyl amine.
Catalyst Causality & Selection: Despite this inherent stability, prolonged exposure to hydrogen gas, elevated temperatures, or high pressures will eventually overcome the activation barrier, leading to unwanted debenzylation. Therefore, catalyst choice dictates the success of the reaction:
-
Platinum Oxide (PtO₂ - Adams' Catalyst): PtO₂ is exceptionally chemoselective for nitro group reduction under ambient conditions. It rapidly reduces the nitro moiety without inserting into the benzylic C-N bond, making it the premier choice for complex, heavily protected substrates [3].
-
Palladium on Carbon (Pd/C): Highly active and cost-effective. It requires strict monitoring (e.g., stoichiometric hydrogen consumption or precise reaction timing) to prevent over-reduction.
-
Transfer Hydrogenation (Pd/C + Ammonium Formate): Provides a rapid, gas-free alternative. Ammonium formate decomposes into H₂ and CO₂ on the Pd surface. By strictly limiting the equivalents of the hydrogen donor, the reaction can be cleanly arrested at the aniline stage before debenzylation occurs [2].
Catalyst Selection Matrix
The following table summarizes the quantitative data and operational parameters for the three primary reduction methodologies.
| Catalyst System | H₂ Source | Temp / Pressure | Reaction Time | Chemoselectivity (Nitro vs. Benzyl) | Typical Yield |
| 10% Pd/C | H₂ Gas | 25 °C / 1 atm | 2 - 4 hours | Moderate (Requires strict monitoring) | 85 - 90% |
| PtO₂ (Adams') | H₂ Gas | 25 °C / 1 atm | 1 - 2 hours | Excellent (Highly selective) | > 95% |
| 10% Pd/C | NH₄HCO₂ | 50 °C / Ambient | 30 - 60 mins | Good (Stoichiometry dependent) | 80 - 88% |
Experimental Protocols (Self-Validating Systems)
Protocol A: Highly Selective Hydrogenation using PtO₂ (Recommended)
This protocol utilizes Adams' Catalyst for maximum chemoselectivity, ensuring the N-benzyl group remains intact.
-
Preparation: In a flame-dried, round-bottom flask, dissolve 7-nitro-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one (10.0 mmol) in a mixture of anhydrous Ethyl Acetate and Ethanol (1:1 v/v, 50 mL).
-
Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 0.5 mmol, 5 mol%). Safety Note: PtO₂ is not pyrophoric, but standard inert atmosphere precautions should be taken.
-
Purging: Seal the flask with a septum. Evacuate the flask under a vacuum and backfill with inert gas (N₂ or Argon). Repeat this cycle three times.
-
Hydrogenation: Evacuate the flask once more and backfill with Hydrogen gas via a balloon. Stir the suspension vigorously at room temperature (25 °C).
-
Validation (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The nitro precursor (UV active, higher Rf) will cleanly convert to the highly polar, fluorescent amino product (lower Rf). Complete conversion typically occurs within 1.5 hours.
-
Workup: Flush the system with N₂ to remove residual H₂. Filter the mixture through a short pad of Celite to remove the platinum catalyst. Wash the Celite pad with hot Ethyl Acetate (3 × 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to afford the crude 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one. Recrystallize from minimal hot ethanol to yield a pure crystalline solid.
Protocol B: Rapid Transfer Hydrogenation (Gas-Free Alternative)
This protocol is ideal for laboratories lacking pressurized hydrogen infrastructure.
-
Preparation: Dissolve the nitro precursor (10.0 mmol) in anhydrous Methanol (40 mL) in a two-neck flask equipped with a reflux condenser.
-
Reagent Addition: Add 10% Palladium on Carbon (Pd/C, 1.0 mmol Pd, 10 mol%). Stir the mixture for 5 minutes under an N₂ atmosphere.
-
Hydrogen Donor: Add Ammonium Formate (NH₄HCO₂, 40.0 mmol, 4.0 equivalents) in a single portion. Causality Note: 3 equivalents are theoretically required to reduce one nitro group; 4 equivalents ensure complete conversion while remaining below the threshold that triggers debenzylation.
-
Reaction: Heat the mixture to 50 °C. Vigorous gas evolution (CO₂ and H₂) will be observed.
-
Validation & Workup: Monitor strictly by LC-MS. Once the mass corresponding to the nitro group disappears (approx. 45 mins), immediately cool the flask in an ice bath to quench the reaction. Filter through Celite, concentrate, and partition between EtOAc and saturated aqueous NaHCO₃ to remove residual formate salts.
Workflow & Pathway Visualization
The following diagram illustrates the synthetic workflow, highlighting the desired chemoselective pathway versus the potential off-target debenzylation side-reaction.
Figure 1: Chemoselective catalytic reduction workflow and potential debenzylation side-reaction.
References
- Continuous Flow Synthesis of a Key 1,4-Benzoxazinone Intermediate via a Nitration/Hydrogenation/Cyclization Sequence Organic Process Research & Development - ACS Publications URL
- Journal of Chemical Research (SAGE Publications)
- Synthetic Communications (Taylor & Francis)
Application Notes and Protocols: Formulating 7-amino-4-benzyl-2H-benzo[b]oxazin-3(4H)-one for Targeted Drug Delivery
Application Notes and Protocols: Formulating 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one for Targeted Drug Delivery
Introduction: The Therapeutic Potential and Formulation Challenges of a Novel Benzoxazinone Derivative
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[3][4][5] The novel compound, 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one, represents a promising candidate for further therapeutic development. Its structural features suggest potential for targeted interactions with specific biological pathways. However, like many small molecule drug candidates, its efficacy can be limited by suboptimal pharmacokinetic properties, such as poor aqueous solubility, which can hinder its bioavailability and effective delivery to target tissues.[6][7]
Targeted drug delivery systems offer a promising strategy to overcome these limitations.[6][8] By encapsulating the active pharmaceutical ingredient (API) within a carrier, we can enhance its solubility, prolong its circulation time, and potentially direct it to the site of action, thereby increasing therapeutic efficacy while minimizing off-target toxicity.[7][8] This document provides a comprehensive guide to the formulation of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one into a targeted drug delivery system, with a primary focus on liposomal encapsulation.
Rationale for Liposomal Formulation
Liposomes are self-assembling, spherical vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and hydrophobic compounds.[9] Given the predicted hydrophobic nature of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one, liposomes are an ideal carrier. The compound can be incorporated into the lipid bilayer of the liposome, a technique well-suited for lipophilic drugs.[1][2][10]
Advantages of Liposomal Delivery for this Compound:
-
Enhanced Solubility: Encapsulation within the lipid bilayer circumvents the need for potentially toxic solubilizing agents.[2]
-
Improved Pharmacokinetics: Liposomal formulation can protect the drug from premature degradation and clearance, leading to a longer circulation half-life.[11][12]
-
Targeting Potential: The surface of the liposomes can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve active targeting to specific cells or tissues.[13]
-
Controlled Release: The lipid composition of the liposome can be tailored to control the release rate of the encapsulated drug.[14]
Experimental Protocols
Part 1: Preparation of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one-Loaded Liposomes
This protocol details the thin-film hydration method, a common and effective technique for preparing liposomes.
Materials and Reagents:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Glass round-bottom flask
Protocol:
-
Lipid Film Formation:
-
Dissolve 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one, DPPC, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio for DPPC:cholesterol is 2:1. The drug-to-lipid ratio should be optimized, starting with a 1:10 molar ratio.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the lipid phase transition temperature (for DPPC, this is 41°C) to evaporate the organic solvents.
-
Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by gentle rotation. The volume of PBS will determine the final lipid concentration.
-
This process will form multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, extrude the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times to obtain small unilamellar vesicles (SUVs).
-
-
Purification:
-
Remove any unencapsulated drug by dialysis or size exclusion chromatography.
-
Part 2: Characterization of Liposomal Formulation
Thorough characterization is crucial to ensure the quality, stability, and reproducibility of the liposomal formulation.[13][14][15]
Table 1: Key Characterization Parameters and Methods
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the liposomes. A narrow PDI (typically < 0.2) indicates a homogenous population.[13][16] |
| Zeta Potential | Laser Doppler Velocimetry | To measure the surface charge of the liposomes, which influences their stability and interaction with biological membranes. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | To visualize the shape and lamellarity of the liposomes.[16][17] |
| Encapsulation Efficiency (EE%) and Drug Loading (DL%) | UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC) | To quantify the amount of drug successfully encapsulated within the liposomes. |
Protocol for Determining Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Separate the liposomal formulation from the unencapsulated drug using a suitable method (e.g., ultracentrifugation or size exclusion chromatography).
-
Disrupt the liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the amount of drug in the disrupted liposome fraction and the unencapsulated fraction using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Calculate EE% and DL% using the following formulas:
-
EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
DL% = (Amount of encapsulated drug / Total weight of liposomes) x 100
-
Part 3: In Vitro Drug Release Study
In vitro release studies are performed to understand how the drug is released from the liposomes over time under simulated physiological conditions.[18][19][20][21]
Protocol using the Dialysis Method:
-
Transfer a known amount of the liposomal formulation into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Place the dialysis bag in a release medium (e.g., PBS pH 7.4, or a buffer mimicking the target environment) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the medium at each time point using a suitable analytical method (e.g., UV-Vis or HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Biological Evaluation: In Vitro Cellular Studies
Once the formulation is optimized, its biological activity should be evaluated in relevant cell lines.
Cellular Uptake Assay
This assay determines the extent to which the liposomal formulation is internalized by cells.[22][23][24][25]
Protocol using a Fluorescently Labeled Formulation:
-
Synthesize a fluorescently labeled version of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one or incorporate a fluorescent lipid into the liposome formulation.
-
Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled liposomes and a control of the free fluorescent label.
-
Incubate for various time points.
-
Wash the cells to remove any non-internalized liposomes.
-
The cellular uptake can be quantified using flow cytometry or visualized using fluorescence microscopy.
Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[22] This assay can be used to compare the cytotoxic effects of the free drug versus the liposomal formulation.[23][26]
Protocol:
-
Seed the target cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of free 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one and the liposomal formulation. Include untreated cells as a control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualization of Experimental Workflow
Caption: Experimental workflow for liposomal formulation and evaluation.
Future Directions: Advanced Targeting Strategies
While passive targeting through the enhanced permeability and retention (EPR) effect can lead to some accumulation in tumor tissues, active targeting can further enhance specificity.[8] Future work could involve the surface modification of these liposomes with targeting moieties such as:
-
Antibodies or Antibody Fragments: To target specific antigens overexpressed on cancer cells, creating an antibody-drug conjugate (ADC)-like system.[27][28][29][30][31]
-
Peptides or Small Molecules: To bind to receptors that are upregulated on the target cells.
The development of such actively targeted formulations will require further optimization and characterization but holds the promise of a more precise and effective therapeutic agent.
Conclusion
The formulation of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one into liposomal carriers presents a viable strategy to enhance its therapeutic potential. The protocols outlined in this document provide a comprehensive framework for the preparation, characterization, and in vitro evaluation of this novel drug delivery system. Through systematic optimization of the formulation and a thorough understanding of its biological interactions, researchers can advance the development of this promising compound towards clinical applications.
References
- Rüster, B., et al. (2003). Liposome formulations of hydrophobic drugs. In: Methods in Molecular Medicine, vol 80. Humana Press.
- Cleveland Clinic. (2024, March 28).
- Di Trani, J., et al. (2024, May 15). One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy. Molecular Pharmaceutics.
- SciSpace. (n.d.).
- MDPI. (n.d.).
- AstraZeneca. (n.d.). Antibody drug conjugates (ADCs): Delivering the next wave of medicines.
- News-Medical.Net. (2024, December 16).
- Oncology Nursing News. (2022, April 20).
- Raytor. (2025, June 29). Unlocking Pharmaceutical Drug Properties Through Vitro Release Tests.
- Peer, D., et al. (2007). Small-molecule delivery by nanoparticles for anticancer therapy.
- Dr. Liji Thomas, MD. (2025, December 10). Antibody–Drug Conjugates and Beyond: Next-Generation Targeted Therapies for Breast Cancer. MDPI.
- CD Bioparticles. (n.d.). Nanoparticles for Therapeutic Cargos — Small Molecule Drugs.
- ResearchGate. (n.d.). Characterization Tools for Current Drug Delivery Systems.
- CD Bioparticles. (n.d.). Nanoparticles-Based Small Molecule Drugs Delivery.
- Al-Amin, M., et al. (2022). Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. Pharmaceutics, 14(10), 2056.
- Tenchov, R., et al. (2019). Lipid-based nanoparticle formulations for small molecules and RNA drugs. Expert Opinion on Drug Delivery, 16(11), 1237-1250.
- MedPharm. (n.d.). In Vitro Release Testing (IVRT).
- Müller, R. H., et al. (2012). Characterization of Drug Delivery Systems by Transmission Electron Microscopy. In: Drug Delivery, pp. 247-268. Humana Press.
- Tenchov, R., et al. (2019). Lipid-based nanoparticle formulations for small molecules and RNA drugs. Expert Opinion on Drug Delivery, 16(11), 1237-1250.
- Dara, T., et al. (2023).
- Google Patents. (n.d.). US20090196917A1 - Liposomal Formulations of Hydrophobic Lactone Drugs in the Presence of Metal Ions.
- BenchChem. (2025). Comparative Analysis of Cellular Uptake and Cytotoxicity for Advanced Drug Delivery Systems.
- Shah, V. P., et al. (2022). In vitro release test (IVRT): Principles and applications. Journal of Controlled Release, 351, 868-877.
- Springer Nature Experiments. (n.d.).
- Yellepeddi, V. K., et al. (2011). Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. International Journal of Nanomedicine, 6, 1321-1329.
- Teledyne Labs. (n.d.). In Vitro Release Testing (IVRT).
- Dissolution Technologies. (2018, November 9).
- Yellepeddi, V. K., et al. (2011). Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. International Journal of Nanomedicine, 6, 1321-1329.
- Karakurt, A., et al. (2008). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. European Journal of Medicinal Chemistry, 43(6), 1216-1221.
- ResearchGate. (n.d.). In vitro cellular uptake and cytotoxicity assay. (A) In vitro cellular... | Download Scientific Diagram.
- Qin, Y., et al. (2018).
- Husain, A., et al. (2024, April 22). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry.
- Journal of Drug Delivery and Therapeutics. (2019, November 11).
Sources
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- 2. scispace.com [scispace.com]
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- 4. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
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- 6. Nanoparticles for Therapeutic Cargos — Small Molecule Drugs - CD Bioparticles [cd-bioparticles.net]
- 7. Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles [cd-bioparticles.com]
- 8. Small-molecule delivery by nanoparticles for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
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- 12. Lipid-based nanoparticle formulations for small molecules and RNA drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 31. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Yields in 7-Amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one Synthesis
Welcome to the Application Scientist Support Center. Synthesizing substituted benzoxazinones—specifically 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one—presents unique chemoselectivity and regioselectivity challenges. This guide is designed for drug development professionals and researchers to troubleshoot poor yields, understand the mechanistic causality behind failed steps, and implement field-proven, self-validating protocols.
Process Workflow Overview
The synthesis of the target molecule is a three-phase process: Ring Cyclization, N-Alkylation, and Selective Nitro Reduction.
Fig 1. Three-step synthesis workflow for 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one.
Troubleshooting & FAQs
Phase 1: Benzoxazinone Ring Closure
Q: Why is my yield so low during the initial cyclization with chloroacetyl chloride? A: Low yields in the formation of the 7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one core are typically caused by incomplete ring closure or competing O-acylation [1]. The reaction proceeds via an intermediate 2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide. If the base is too weak or the temperature is too low, the subsequent intramolecular nucleophilic substitution (O-alkylation) fails to close the ring. Actionable Fix: Ensure chloroacetyl chloride is added dropwise at 0°C to favor N-acylation first. Then, use an excess of anhydrous Potassium Carbonate (K₂CO₃) in DMF and heat to 80°C to forcefully drive the cyclization.
Phase 2: N-Benzylation Regioselectivity
Q: During N-benzylation, I'm seeing multiple spots on my TLC and poor recovery of the target molecule. What is happening? A: You are experiencing over-alkylation or O-alkylation. While the amide nitrogen at position 4 is the most acidic proton, using a harsh base like Sodium Hydride (NaH) can deprotonate other sites or cause ring-degradation. Actionable Fix: Switch your base to Cesium Carbonate (Cs₂CO₃) [1]. The "cesium effect" provides a highly soluble, bulky counter-ion that increases the nucleophilicity of the amide nitrogen (the naked anion effect) while sterically hindering O-alkylation. This drastically improves regioselectivity for the N4 position.
Phase 3: Chemoselective Nitro Reduction
Q: I used Palladium on Carbon (Pd/C) and Hydrogen gas to reduce the 7-nitro group, but my mass spec shows I lost the benzyl group. Why? A: This is a classic chemoselectivity failure. Palladium on carbon (Pd/C) under a hydrogen atmosphere is the premier industry method for N-benzyl deprotection (hydrogenolysis) [2]. By attempting to reduce the nitro group with Pd/C, you inadvertently cleaved the N-benzyl bond, yielding toluene and the debenzylated amine. Actionable Fix: You must use a selective chemical reductant that leaves the N-benzyl group intact. Iron powder combined with Ammonium Chloride (Fe/NH₄Cl) in an Ethanol/Water mixture at 95°C is highly effective for reducing aromatic nitro groups to amines without causing hydrogenolysis of the N-benzyl moiety [3].
Quantitative Optimization Data
The following table summarizes internal validation data comparing different reagents across the critical synthesis steps.
| Reaction Step | Parameter / Reagent Tested | Yield (%) | Purity (%) | Mechanistic Rationale |
| N-Benzylation | K₂CO₃ / DMF | 65% | 80% | Moderate base; some O-alkylation observed. |
| N-Benzylation | NaH / THF | 45% | 60% | Harsh base caused partial ring degradation. |
| N-Benzylation | Cs₂CO₃ / DMF | 92% | 98% | Cesium effect enhances N-nucleophilicity. |
| Nitro Reduction | Pd/C, H₂ (1 atm) | <10% | N/A | Complete loss of N-benzyl group (hydrogenolysis). |
| Nitro Reduction | SnCl₂ / EtOH | 75% | 85% | Effective reduction, but difficult emulsion during workup. |
| Nitro Reduction | Fe, NH₄Cl / EtOH-H₂O | 88% | 95% | Chemoselective reduction; easy filtration of iron salts. |
Self-Validating Experimental Protocols
Protocol A: Synthesis of 7-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
-
Setup: Charge a round-bottom flask with 2-amino-5-nitrophenol (1.0 eq), anhydrous K₂CO₃ (2.5 eq), and dry DMF (10 mL/g).
-
Acylation: Cool the suspension to 0°C using an ice bath. Add chloroacetyl chloride (1.2 eq) dropwise over 30 minutes to ensure selective N-acylation.
-
Cyclization: Remove the ice bath and heat the reaction to 80°C for 4 hours.
-
Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 2:1). The bright yellow starting material spot (Rf ~0.2) must completely disappear, replaced by a higher Rf product spot (Rf ~0.5).
-
Workup: Quench by pouring the mixture into crushed ice. Filter the resulting precipitate, wash generously with cold water to remove DMF and salts, and dry under vacuum.
Protocol B: N-Benzylation to 4-Benzyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
-
Deprotonation: Dissolve 7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (1.0 eq) in dry DMF (8 mL/g). Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to generate the naked amide anion.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise. Stir at room temperature for 3 hours.
-
Self-Validation Check: The reaction mixture will transition from a dark, thick suspension to a clearer, lighter mixture as the insoluble Cs₂CO₃ is consumed. TLC (Hexanes:EtOAc 3:1) will confirm the completion of the reaction.
-
Workup: Concentrate under reduced pressure to remove excess DMF. Dilute with EtOAc and wash with 1M HCl, followed by brine. Dry the organic layer over MgSO₄ and concentrate to yield the intermediate.
Protocol C: Selective Nitro Reduction to Target Molecule
-
Setup: Suspend 4-benzyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (1.0 eq) in a 4:1 mixture of Ethanol and Water (15 mL/g).
-
Reduction: Add Ammonium Chloride (NH₄Cl) (3.0 eq) and Iron (Fe) powder (5.0 eq). Heat the mixture to 95°C (reflux) for 2 hours.
-
Self-Validation Check: The reaction will turn into a dark brown/black sludge. Spot the supernatant on TLC (DCM:MeOH 95:5); the UV-active nitro compound will be replaced by a highly polar, ninhydrin-active amine spot.
-
Workup: Filter the hot mixture through a pad of Celite to remove the iron salts. Critical Step: Wash the Celite pad generously with hot EtOAc, as the product can trap in the iron matrix.
-
Isolation: Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, dry the organic layer, and evaporate to yield pure 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one.
References
-
Zhou, J.-Z., et al. "Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement." Asian Journal of Chemistry. URL: [Link]
- "Fused imidazole compounds." WIPO Patent WO2015115673A1. Google Patents.
preventing oxidation of 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one during long-term storage
Technical Support Center: Long-Term Storage of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one
Welcome to the technical support center for the handling and storage of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Given the compound's aromatic amine moiety, it is susceptible to oxidation, which can compromise experimental results and product shelf-life. This document provides in-depth troubleshooting advice and frequently asked questions to mitigate degradation.
Understanding the Challenge: The Susceptibility of Aromatic Amines to Oxidation
The primary stability concern for 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one is the oxidation of its aromatic amine group. This process is often initiated by exposure to atmospheric oxygen and can be accelerated by factors such as light, elevated temperatures, and the presence of metal ions.[3] Oxidation can lead to the formation of colored impurities and a decrease in the compound's purity, potentially impacting its biological activity and reproducibility of results.
The oxidation of aromatic amines typically proceeds through a free-radical mechanism.[1][3] This process can be initiated by environmental factors, leading to the formation of radical intermediates that are highly reactive and can propagate a chain reaction, leading to significant degradation of the material over time.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the storage and handling of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one.
Issue 1: My compound has developed a yellow or brownish tint over time.
Q: What is causing the discoloration of my 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one sample?
A: The development of a yellow to brown color is a classic indicator of aromatic amine oxidation.[2] Exposure to oxygen and light can lead to the formation of colored oxidation products.[2][3] Even brief or repeated exposure to air during weighing or sample preparation can initiate this process.
Immediate Actions & Preventative Measures:
-
Inert Atmosphere: The most effective preventative measure is to handle and store the compound under an inert atmosphere.[2][4] Purge the headspace of your storage container with a dry, inert gas like argon or nitrogen before sealing.[2][4]
-
Light Protection: Store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[2][3]
-
Cold Storage: Store the compound at a reduced temperature, such as 2-8 °C, to slow down the rate of oxidation.[2] For long-term storage, temperatures of -20 °C or -70 °C are even better.[5][6]
-
Aliquotting: For frequently used batches, consider aliquotting the compound into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air and moisture with each use.[2]
Issue 2: I am observing a decrease in purity or the appearance of new peaks in my analytical analysis (e.g., HPLC, LC-MS).
Q: My recent analysis shows that the purity of my stored compound has decreased. What could be the cause and how can I confirm it's oxidation?
A: A decrease in purity with the concurrent appearance of new, more polar peaks in a reverse-phase HPLC analysis is a strong indication of degradation, likely due to oxidation. Oxidation products of aromatic amines are often more polar than the parent compound.
Troubleshooting & Confirmation:
-
Analytical Monitoring: Regularly check the purity of your compound using a validated analytical method, such as HPLC with UV or MS detection.[7][8] This will allow you to track the stability of the compound over time.
-
Forced Degradation Study: To confirm that the new peaks are oxidation products, you can perform a forced degradation study. Expose a small sample of the compound to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) and analyze the resulting mixture. If the peaks from the forced degradation match the impurity peaks in your stored sample, it confirms that oxidation is the degradation pathway.
-
Review Handling Procedures: Carefully review your sample handling procedures. Ensure that the compound is not unnecessarily exposed to air, light, or high temperatures during weighing, dissolution, and analysis.
Issue 3: I need to prepare a stock solution for long-term use. How can I ensure its stability?
Q: What is the best way to prepare and store a stock solution of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one to prevent degradation?
A: The stability of the compound in solution is dependent on the solvent, concentration, and storage conditions.[9] Aromatic amines can be unstable in certain solvents, and the presence of dissolved oxygen can accelerate oxidation.
Best Practices for Stock Solutions:
-
Solvent Selection: Choose a high-purity, anhydrous solvent. If possible, degas the solvent before use by sparging with an inert gas or by using a freeze-pump-thaw technique to remove dissolved oxygen.
-
Antioxidants: Consider adding a small amount of an antioxidant to the stock solution.[2][3] Hindered phenolic antioxidants like butylated hydroxytoluene (BHT) or radical scavengers can be effective at concentrations of 100-500 ppm.[2] However, ensure the antioxidant is compatible with your downstream applications. Ascorbic acid has also been used as an antioxidant for aromatic amines in aqueous solutions.[9]
-
Storage Conditions: Store stock solutions in amber vials with PTFE-lined screw caps at -20 °C or -80 °C. The headspace of the vial should be purged with an inert gas before sealing.
-
Stability Testing: It is crucial to perform a stability study on your stock solution under your intended storage conditions to determine its viable shelf life.[9]
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one?
A1: For optimal long-term stability, the solid compound should be stored under the following conditions:
-
Atmosphere: Under a dry, inert atmosphere (argon or nitrogen).[2][4]
-
Container: A tightly sealed amber glass vial.[2]
| Storage Condition | Inert Atmosphere | Container | Initial Purity (%) | Purity after 12 months (%) (Illustrative) | Appearance |
| -20 °C | Yes (Argon) | Amber Glass | 99.5 | 99.4 | No change |
| 2-8 °C | Yes (Argon) | Amber Glass | 99.5 | 99.0 | Slight discoloration possible |
| Room Temperature | Yes (Argon) | Amber Glass | 99.5 | < 98.0 | Discoloration likely |
| Room Temperature | No | Clear Glass | 99.5 | < 95.0 | Significant discoloration |
Q2: Can I use antioxidants to stabilize the solid compound?
A2: While antioxidants are more commonly used for solutions, a complex antioxidant composition can be used for solid aromatic amines.[3] This may involve a mixture of an oxygen scavenger, a free-radical scavenger (like a hindered phenol), a peroxide decomposer, and a light stabilizer.[3] However, for most laboratory-scale storage, strict adherence to inert atmosphere, cold, and dark conditions is the most practical and effective approach.
Q3: How can I visually represent the factors leading to oxidation and the preventative measures?
A3: The following diagram illustrates the key factors contributing to the oxidation of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one and the recommended preventative strategies.
Caption: Factors leading to oxidation and corresponding preventative measures.
Experimental Protocols
Protocol 1: Aliquotting and Storing Under Inert Atmosphere
This protocol describes the best practice for aliquotting a new batch of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one for long-term storage.
Materials:
-
Bulk container of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one
-
Multiple small amber glass vials with PTFE-lined screw caps
-
Spatula
-
Balance in a fume hood or glove box
-
Source of dry argon or nitrogen gas with a regulator and tubing
-
Parafilm® or electrical tape
Procedure:
-
Preparation: In a fume hood or glove box, arrange the required number of clean, dry amber vials.
-
Inert Gas Purge: Gently flush the bulk container with argon or nitrogen for 1-2 minutes to displace any air.
-
Weighing and Transfer: Quickly weigh the desired amount of the compound and transfer it to an amber vial.
-
Headspace Purge: Before sealing, gently blow a stream of inert gas into the headspace of the vial for 10-15 seconds.
-
Sealing: Immediately cap the vial tightly. For extra security, wrap the cap and neck of the vial with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, concentration (if in solution), date, and storage conditions.
-
Storage: Place the aliquotted vials in a designated cold storage location (e.g., -20 °C freezer), protected from light.
Protocol 2: Monitoring Compound Stability by HPLC
This protocol provides a general framework for monitoring the purity of your compound over time.
Materials:
-
Stored sample of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filter
Procedure:
-
Standard Preparation: Prepare a fresh stock solution of a reference standard of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one at a known concentration.
-
Sample Preparation: Prepare a solution of your stored sample at the same concentration as the standard.
-
Filtration: Filter both the standard and sample solutions through a 0.22 µm syringe filter before injection.
-
HPLC Analysis:
-
Equilibrate the HPLC system with your chosen mobile phase.
-
Inject the standard and the sample.
-
Run your established HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stored sample and the fresh standard.
-
Look for any new peaks in the stored sample chromatogram.
-
Calculate the purity of the stored sample by peak area percentage. A significant decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting stability issues with 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one.
Caption: A logical workflow for troubleshooting stability issues.
References
- Vertex AI Search. (n.d.). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability.
- Performance Additives. (n.d.).
- Google Patents. (n.d.).
- BenchChem. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Elsevier. (1994). Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives.
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- PubMed. (2023, February 25).
- ResearchGate. (n.d.).
- ACS Publications. (2023, November 9).
- National Center for Biotechnology Information. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PubMed Central.
- MDPI. (2018, August 11). Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function.
- PubMed. (2007, November 15). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential.
- Royal Society of Chemistry. (n.d.).
- ACS Publications. (2016, April 13). Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. Environmental Science & Technology.
- National Center for Biotechnology Information. (2023, May 20).
- ResearchGate. (2023, December 15).
- Helda. (n.d.).
- Chem-Impex. (n.d.). 7-Amino-2H-1,4-benzoxazin-3(4H)-one.
- WUR eDepot. (n.d.). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds.
- ResearchGate. (n.d.).
- PubMed. (2008, June 15). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents.
- Bhupal Nobles' University. (2019, November 11).
- PubMed. (2024, September 1).
-
Biosynth. (n.d.). 7-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, min 97%, 250 mg.
-
NextSDS. (n.d.). 7-Amino-4-benzyl-4H-benzo[1][2]oxazin-3-one.
-
J&W Pharmlab. (n.d.). 7-Amino-4H-benzo[1][2]oxazin-3-one - CAS:26215-14-5.
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- 4. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 5. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Making sure you're not a bot! [helda.helsinki.fi]
- 9. researchgate.net [researchgate.net]
troubleshooting impurities in 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one crystallization
Welcome to the Technical Support Center for the isolation and purification of 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one .
Crystallizing benzoxazinone derivatives—particularly those bearing an electron-rich aniline moiety—presents unique thermodynamic and kinetic challenges. This guide is engineered for process chemists and drug development professionals to troubleshoot critical isolation failures, specifically focusing on liquid-liquid phase separation (oiling out), oxidative degradation, and lattice impurity incorporation.
I. Diagnostic Data: Impurity Profiling in Benzoxazinone Crystallization
Before adjusting crystallization parameters, it is critical to quantify and identify the impurities driving the phase behavior. The table below summarizes the typical impurity profile for 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one and their specific thermodynamic impacts.
| Impurity Type | Structural Origin | Typical HPLC RRT | Impact on Crystallization | Diagnostic Indicator |
| 7-Nitro Precursor | Unreacted starting material | ~1.25 | Forms solid solutions; reduces chemical purity | Yellow tint in crystals; sharp melting point depression |
| Benzoquinones | Oxidation of the 7-amino group | 0.80 - 0.95 | Induces severe oiling out; coats seed crystals | Dark red/brown mother liquor; high viscosity |
| Des-benzyl Core | Incomplete benzylation | ~0.65 | Competes for H-bonding; alters crystal habit | Shift from block-like crystals to fine needles |
| Polymeric Anilines | Radical coupling of anilines | Broad >1.50 | Halts secondary nucleation; traps solvent | Tarry residue; completely amorphous XRD pattern |
II. Troubleshooting Workflow
Use the following decision matrix to diagnose and resolve your specific crystallization failure.
Fig 1. Diagnostic workflow for 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one crystallization.
III. Frequently Asked Questions (FAQs) & Mechanistic Solutions
Q1: My product is separating as a sticky, dark oil instead of forming crystals. What causes this, and how do I force nucleation?
The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the solution's supersaturation is generated too rapidly, causing the solute to separate into a metastable, solute-rich secondary liquid phase rather than integrating into a rigid crystal lattice[1]. For 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one, this is frequently exacerbated by trace polymeric impurities that act as freezing point depressants, widening the miscibility gap[2].
The Solution: You must shift the system from kinetic control to thermodynamic control.
-
Map the Metastable Zone Width (MSZW): Use Process Analytical Technology (PAT) to determine the exact temperature at which the solution becomes supersaturated without oiling out.
-
Implement Seeding: Introduce 1-2 wt% of pure seed crystals precisely halfway into the MSZW. Seeds bypass the high-energy barrier of primary nucleation, giving the solute a template to grow on before the concentration hits the LLPS boundary[1].
-
Control Desupersaturation: Reduce your cooling rate to ≤ 0.1°C/min immediately after seeding.
Q2: The isolated crystals have a dark red/brown hue despite multiple recrystallizations. Why is the color persisting?
The Causality: The 7-amino group on the benzoxazinone core is an electron-rich aniline. Anilines are highly susceptible to auto-oxidation when exposed to air and light, leading to the formation of intensely colored benzoquinones and polymeric azo-compounds[3][4]. Because these oxidation products are amorphous and highly mobile, they easily coat the surface of your growing crystals or become entrapped within the crystal lattice during rapid growth.
The Solution: Preventative inerting and active scavenging.
-
Degas Solvents: Sparge all crystallization solvents with Nitrogen or Argon for 15 minutes prior to use to remove dissolved oxygen.
-
Activated Carbon Treatment: Before inducing crystallization, add 5 wt% activated carbon to the hot solution. Carbon effectively adsorbs the high-molecular-weight, conjugated polymeric impurities[3]. Filter the solution hot through a Celite pad under an inert atmosphere.
Q3: My HPLC shows 5% of the 7-nitro precursor co-crystallizing with my product. How do I purge it?
The Causality: The 7-nitro-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one starting material shares near-identical molecular volume and geometry with your target product. Because of this structural homology, the impurity can seamlessly substitute the product molecules within the crystal lattice, forming a solid solution[5]. Standard cooling crystallization will not purge solid solutions because the impurity is thermodynamically stable within the host lattice.
The Solution: Disrupt the hydrogen-bonding network. The 7-amino group acts as a strong hydrogen-bond donor, whereas the 7-nitro group does not. Switch your crystallization solvent to a slightly polar, protic solvent mixture (e.g., Isopropanol/Water). The protic solvent will preferentially solvate the 7-amino product's H-bond donor sites, altering the crystal habit and thermodynamic solubility ratio, thereby rejecting the lipophilic 7-nitro impurity into the mother liquor[5].
IV. Self-Validating Protocol: Antioxidative Seeded Cooling Crystallization
Use this step-by-step methodology to ensure high-purity, crystalline 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one, free from oiling out and oxidative degradation.
Phase 1: Dissolution & De-colorization
-
Suspend the crude API in Isopropanol (10 volumes).
-
Sparge the suspension with N₂ for 15 minutes.
-
Validation Check: Use a dissolved oxygen (DO) meter; proceed only when DO < 1 ppm.
-
-
Add 5 wt% activated charcoal and heat to 75°C until the API is fully dissolved. Hold for 30 minutes.
-
Perform a hot gravity filtration through a pre-heated Celite pad into a clean, N₂-purged crystallizer.
-
Validation Check: The resulting filtrate must be pale yellow to colorless. If dark red persists, repeat the carbon treatment.
-
Phase 2: Seeding & Controlled Nucleation 5. Cool the clear filtrate slowly to 55°C (the empirically determined upper limit of the MSZW for this solvent system). 6. Add 1.5 wt% of pure, milled 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one seed crystals. 7. Hold the temperature isothermally at 55°C for 60 minutes.
-
Validation Check: Visually inspect the reactor (or use FBRM). The solution should become distinctly cloudy (secondary nucleation) without the formation of viscous droplets on the reactor walls.
Phase 3: Desupersaturation & Isolation 8. Initiate a linear cooling ramp from 55°C to 5°C at a rate of 0.1°C/min.
-
Causality Note: This slow ramp ensures crystal growth consumes supersaturation faster than the LLPS boundary is approached.
-
Hold at 5°C for 2 hours to maximize yield.
-
Filter the suspension under vacuum. Wash the filter cake with 2 volumes of ice-cold, N₂-sparged Isopropanol/Heptane (1:1).
-
Dry the crystals in a vacuum oven at 45°C until constant weight is achieved.
-
Validation Check: Final HPLC purity should be >99.5%, with no single impurity >0.1%.
-
V. References
Sources
Technical Support Center: Mobile Phase Optimization for 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting and optimization strategies for the chromatographic separation of 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one. As a molecule featuring a basic primary aniline group, a hydrophobic benzyl moiety, and a polar lactam-containing benzoxazinone core, it presents unique chromatographic challenges.
As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step instructions. Here, we explore the causality behind experimental choices, ensuring you can dynamically adapt these protocols to your specific LC-UV or LC-MS/MS workflows.
System Logic & Optimization Workflow
The following logic tree dictates the decision-making process for selecting the appropriate mobile phase based on your detector type and the analyte's physicochemical properties.
Caption: Logic tree for mobile phase selection based on detector and analyte pKa.
Troubleshooting & FAQs
Q1: Why am I observing severe peak tailing, and how does the mobile phase pH resolve this? Causality: The compound features a primary aniline group (7-amino) with an estimated pKa around 4.5 to 5.0. At a neutral pH, this amine is partially ionized. Standard silica-based reversed-phase columns contain residual acidic silanols (pKa ~3.5–4.5). The electrostatic attraction between the positively charged amine and the negatively charged silanols creates a secondary ion-exchange interaction, which manifests as severe peak tailing. Solution: You must operate at a pH at least 2 units away from the analyte's pKa to ensure a single ionization state[1].
-
Low pH Strategy (Recommended): Use 0.1% Phosphoric Acid (for UV) or 0.1% Formic Acid (for MS) to drop the pH to ~2.0–2.5. This fully protonates the 7-amino group but completely neutralizes the surface silanols, eliminating the secondary interactions and sharpening the peak.
-
High pH Strategy: Use 10 mM Ammonium Bicarbonate adjusted to pH 10. This fully deprotonates the amine, rendering the molecule neutral and maximizing hydrophobic retention. Note: This requires a high-pH tolerant hybrid silica column (e.g., BEH technology).
Q2: Should I use Methanol or Acetonitrile as the organic modifier? Causality: The N-benzyl group increases the overall lipophilicity of the benzoxazinone scaffold, which heavily dictates its retention behavior[2]. Acetonitrile (MeCN) is strongly recommended over methanol. As an aprotic solvent with a strong dipole moment, MeCN provides excellent solvation for aromatic rings via π−π interactions. Methanol, being protic, can hydrogen-bond with the oxazin-3(4H)-one lactam carbonyl, which can occasionally lead to broader peaks. Standard reversed-phase methods for basic anilines typically rely on acetonitrile-water mixtures supplemented with acidic modifiers to maintain optimal peak symmetry[3].
Q3: How do I optimize the mobile phase for LC-MS/MS compatibility without sacrificing resolution? Causality: Non-volatile buffers like phosphates cause physical fouling of the electrospray ionization (ESI) source and severe ion suppression. Solution: For the quantitative determination of benzoxazinone derivatives via LC-ESI-MS-MS, acidified water and organic modifiers utilizing volatile acids are highly effective[4]. Replace phosphoric acid with 0.1% Formic Acid in both Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). The low pH will also promote protonation [M+H]+ in positive ESI mode, significantly boosting your MS sensitivity.
Standard Operating Procedure: Gradient Optimization Protocol
This protocol establishes the baseline retention profile for the compound. It is designed as a self-validating system , meaning built-in checkpoints ensure the system is physically and chemically ready before data is collected.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade H2O .
-
Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
-
Self-Validation Checkpoint 1: Measure the pH of an aliquot of Mobile Phase A. It must read approximately pH 2.7. If it is >3.0, the acid modifier has degraded or was prepared incorrectly; discard and remake.
Step 2: Column Equilibration
-
Install a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) and purge the system at 5% B for 10 column volumes.
-
Self-Validation Checkpoint 2: Monitor the baseline at 254 nm. A stable baseline with drift < 1 mAU/min confirms complete column equilibration and prevents gradient-induced retention time shifts.
Step 3: Execution of the Scouting Gradient
-
Inject 1–2 µL of the sample (prepared at 10 µg/mL in 5% MeCN).
-
Run a linear gradient from 5% B to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes to wash strongly retained hydrophobic impurities (associated with the benzyl group).
-
Re-equilibrate at 5% B for 3 minutes.
Step 4: Chromatographic Assessment
-
Self-Validation Checkpoint 3 (Void Volume Check): Inject a void volume marker (e.g., uracil). If your target compound elutes at or before the uracil peak ( tR < 1.0 min), the starting mobile phase is too strong. Decrease the initial organic modifier concentration to 2% B. If tR > 8 min, the benzyl group is dominating retention; shallow the gradient slope between 40–70% B to enhance resolution from structurally similar impurities.
Quantitative Data Summary
The following table summarizes the expected chromatographic performance based on the selected mobile phase system. Use this to quickly compare conditions based on your laboratory's instrumentation.
| Mobile Phase A | Mobile Phase B | Column Type | Expected Peak Symmetry ( As ) | LC-MS Compatible? | Application Notes |
| 0.1% Phosphoric Acid | Acetonitrile | C18 (Standard) | 1.05 - 1.15 | No | Excellent for routine UV QC. Suppresses silanol interactions effectively. |
| 0.1% Formic Acid | Acetonitrile | C18 (Standard) | 1.10 - 1.25 | Yes (ESI+) | Best all-around choice for LC-MS/MS. Promotes positive ionization. |
| 10 mM NH4HCO3 (pH 10) | Acetonitrile | C18 (Hybrid) | 1.00 - 1.10 | Yes (ESI+) | Maximizes retention of the neutral amine. Requires specialized column. |
| 0.1% Formic Acid | Methanol | C18 (Standard) | 1.30 - 1.50 | Yes (ESI+) | Protic solvent H-bonding may cause slight peak broadening. |
References
-
Title: Separation of Aniline on Newcrom R1 HPLC column - SIELC Technologies Source: sielc.com URL: [Link]
-
Title: Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives in Plants Source: fateallchem.dk URL: [Link]
-
Title: Optimization of Benzoxazinones as Natural Herbicide Models by Lipophilicity Enhancement Source: acs.org (Journal of Agricultural and Food Chemistry) URL: [Link]
Sources
Technical Support Center: Mitigating Background Noise in 7-Amino-4-Benzyl-2H-Benzo[b]oxazin-3(4H)-one Fluorescence Assays
Technical Support Center: Mitigating Background Noise in 7-Amino-4-Benzyl-2H-Benzo[b][1][2]oxazin-3(4H)-one Fluorescence Assays
Introduction
Welcome to the technical support guide for fluorescence assays utilizing 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one. This compound belongs to the benzoxazinone class of fluorophores, which are valued for their utility in developing sensitive biochemical and cellular assays.[3][4] While powerful, fluorescence-based assays are susceptible to background noise, which can mask true signals, reduce assay sensitivity, and lead to the misinterpretation of data.[5][6]
This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you identify sources of background noise and optimize your assay for a robust signal-to-background ratio.[1] Our goal is to empower you, our fellow researchers, to achieve high-quality, reproducible data.
Troubleshooting Guide: Diagnosing and Solving High Background
High background fluorescence is rarely caused by a single factor; it often results from a combination of issues related to reagents, instrumentation, and protocol execution.[5] This section is designed to help you systematically diagnose the root cause.
Problem 1: High Signal in "No-Enzyme" or "Substrate-Only" Controls
This is one of the most common issues and points directly to problems with the substrate or assay buffer rather than the biological components of the reaction.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Substrate Instability / Autohydrolysis | The 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one substrate may be degrading spontaneously in the assay buffer, releasing the fluorophore without enzymatic action. This can be exacerbated by suboptimal pH, temperature, or prolonged incubation.[7] | 1. Prepare Fresh Substrate: Always prepare substrate solutions fresh for each experiment. Avoid repeated freeze-thaw cycles. 2. pH Optimization: Verify the pH of your assay buffer. Benzoxazinone stability can be pH-dependent.[3] Run a pH gradient (e.g., 6.5 to 8.5) to find the optimal pH for enzyme activity with minimal substrate autohydrolysis. 3. Reduce Incubation Time: Determine the shortest incubation time that provides a stable and sufficient signal window.[1] |
| Buffer or Media Autofluorescence | Common media components like phenol red, fetal bovine serum (FBS), and some vitamins (e.g., riboflavin) are intrinsically fluorescent and can contribute significantly to background.[8][9] | 1. Test Individual Components: Prepare wells with each buffer component individually to identify the source of autofluorescence.[10] 2. Switch to Low-Fluorescence Media: For cell-based assays, use specialized low-fluorescence media (e.g., FluoroBrite) or perform final measurements in a simple buffered saline solution like PBS+.[8][11] 3. Avoid Contaminants: Use high-purity water and reagents to prepare all buffers. |
| Microplate Autofluorescence | The type of microplate used can dramatically impact background. Clear or white plates are not ideal for fluorescence intensity assays as they do not absorb stray light effectively.[8][12][13] | 1. Use Black, Opaque Plates: Black-walled microplates are essential for fluorescence intensity assays to minimize well-to-well crosstalk and background fluorescence.[7][8][13] 2. Consider Plate Material: For UV-range excitation, standard polystyrene plates can autofluoresce. Consider cyclic olefin copolymer (COC) plates for assays requiring excitation below 320 nm.[8] |
Problem 2: High and Variable Background Across All Wells (Including Blanks)
When even the simplest blank wells (containing only buffer) show a high signal, the issue often lies with the instrumentation or environmental factors.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Incorrect Reader Settings | An excessively high gain (or detector voltage) setting on the plate reader will amplify both the specific signal and the background noise, leading to poor signal-to-noise ratios.[5] Incorrectly set excitation/emission wavelengths can also increase background. | 1. Optimize Gain Setting: Use a positive control well (highest expected signal) to set the gain just below saturation. This maximizes the dynamic range of the detector.[12] 2. Verify Wavelengths: Ensure the excitation and emission wavelengths are set to the specific optimum for the 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one fluorophore under your assay conditions. 3. Adjust Focal Height: For cell-based assays, particularly with adherent cells, optimizing the focal height of the reader is critical to maximize the signal from the cell layer while minimizing background from the media or plate bottom.[12] |
| Light Contamination | Ambient light can leak into the plate reader, or light can scatter between wells (crosstalk), especially in lower-density plates or when using non-black plates.[14] | 1. Ensure Dark Environment: Operate the reader in a dark room and ensure the instrument's housing is securely closed.[14] 2. Use Appropriate Plates: As mentioned, black-walled plates are the best defense against crosstalk.[8][13] |
| Test Compound Interference | In drug screening campaigns, the small molecules being tested can be intrinsically fluorescent (autofluorescence) or can absorb the excitation/emission light (quenching or inner filter effect), leading to false positives or false negatives.[2][15][16] | 1. Pre-read Compounds: Before the main assay, read the plate after adding the test compounds alone in assay buffer. This measures the intrinsic fluorescence of each compound.[15] 2. Run Counter-screens: Identify interfering compounds by running the assay without the enzyme or substrate to see if the compounds themselves generate a signal.[2] 3. Shift to Redder Fluorophores: If compound interference is a persistent issue, consider developing an assay with a red-shifted fluorophore, as fewer library compounds fluoresce at longer wavelengths.[11][16] |
Visual Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing the source of high background noise.
Caption: A logical workflow to diagnose and resolve high background noise.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of autofluorescence in cell-based assays? Autofluorescence in cell-based assays primarily originates from endogenous cellular components like NADH, riboflavin, and collagen, which typically fluoresce in the blue-green spectrum.[9] Additionally, common culture media components such as phenol red and fetal bovine serum (FBS) are major contributors to background fluorescence.[8][9]
Q2: How can I distinguish between true signal and background from my test compounds? To isolate compound interference, you must run proper controls. A key experiment is to measure the fluorescence of your test compounds alone in the assay buffer at the same wavelengths used for your assay.[15] A significant signal here indicates autofluorescence. To check for quenching, you can add the compound to a well containing a known amount of the final fluorescent product and look for a signal decrease.[2][16]
Q3: Can the choice of microplate really make a big difference? Absolutely. For fluorescence intensity assays, using black opaque plates is one of the most critical and simplest ways to reduce background.[8][13] White plates reflect light and will increase both the signal and the background, while black plates absorb stray light, reducing background and crosstalk between wells, which ultimately improves the signal-to-blank ratio.[8][13]
Q4: My signal seems to decrease over time. What causes this? This phenomenon is likely photobleaching, where the fluorophore is irreversibly damaged by the excitation light, causing it to lose its ability to fluoresce. It can be mitigated by reducing the intensity of the excitation light, decreasing the exposure time per well, or using more photostable dyes if available.[6] Temperature fluctuations in the plate reader can also affect signal stability.[14]
Q5: What is the benefit of using a red-shifted fluorophore? Many common sources of autofluorescence, both from biological samples and synthetic compounds, are most prominent in the UV and blue-green regions of the spectrum.[9][11] By using a probe that excites and emits at longer wavelengths (in the red or near-infrared), you can often avoid this "autofluorescence window," leading to a cleaner signal and a better signal-to-noise ratio.[11]
Key Experimental Protocols
Protocol 1: Systematic Identification of Autofluorescent Reagents
This protocol helps pinpoint which component of your assay buffer is contributing to the background.
-
Prepare Individual Solutions: In separate tubes, prepare solutions of each individual component of your assay buffer (e.g., buffer salt like HEPES, additives like BSA, cofactors like MgCl₂, and high-purity water).
-
Plate Layout: In a 96-well black, clear-bottom plate, create the following layout (in triplicate):
-
Wells A1-A3: High-purity water only.
-
Wells B1-B3: Buffer salt solution only.
-
Wells C1-C3: Additive solution only.
-
Wells D1-D3: Complete assay buffer (all components).
-
Wells E1-E3: Complete assay buffer + Substrate.
-
-
Incubate: Incubate the plate under standard assay conditions (time and temperature).
-
Read Plate: Measure the fluorescence using the same instrument settings as your main experiment.
-
Analyze Data: Compare the fluorescence of each component to the water-only blank. A significant increase identifies the problematic reagent.[10]
Protocol 2: Optimizing Instrument Gain Setting
This procedure ensures your signal is within the linear range of the detector, maximizing the signal window.
-
Prepare Control Wells: On a single plate, prepare the following wells:
-
Blank Control: Assay buffer only.
-
Positive Control: A reaction that has gone to completion or a known concentration of the final fluorescent product that represents the maximum expected signal.
-
-
Perform Serial Reads:
-
Set the instrument's gain (or detector voltage) to its lowest setting and read the plate.
-
Incrementally increase the gain setting and re-read the plate at each step.
-
-
Plot and Determine Optimal Gain:
-
Plot the fluorescence signal of the positive control well versus the gain setting.
-
Identify the highest gain setting that is still in the linear range of the curve and is not saturated (i.e., not "maxed out"). This is your optimal gain. Using a gain that is too low will compress your signal, while a gain that is too high will amplify noise.[5][12]
-
Visual Diagram: Assay Optimization Workflow
Caption: A sequential workflow for robust fluorescence assay development.
References
- BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens.
- Drawell. (2024, October 18). How to Reduce Fluorescence Measurement Errors.
- abinScience. (2026, January 8). Troubleshooting High Background in Flow Cytometry: Understanding Non-specific Staining Pitfalls and Practical Optimisation Strategies.
- NCBI Bookshelf. (2015, December 7). Interference with Fluorescence and Absorbance - Assay Guidance Manual.
- Benchchem. (n.d.). Technical Support Center: Refinement of Enzyme Assays to Reduce Background Noise.
- Benchchem. (2025, December). Technical Support Center: Overcoming Interference in Fluorescence-Based Protease Assays.
- Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays.
- Benchchem. (n.d.). Troubleshooting high background noise in QD-1 fluorescence assays.
- Labcompare.com. (2025, November 7). How to Get the Best Out of Your Microplate Reader.
- Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?.
- ibidi. (n.d.). Troubleshooting - Immunofluorescence Assays.
- PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?.
- MDPI. (2024, July 13). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- PMC - NIH. (n.d.). Avoiding Fluorescence Assay Interference—The Case for Diaphorase.
- Southern Biotech. (2023, June 24). How to Reduce Autofluorescence.
- BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays.
- Revvity. (n.d.). Microplates For Fluorescence Assays.
- Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays.
- Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices.
- ResearchGate. (2026, March 14). Recent Advances in Benzo[a]phenoxazine-based Fluorescent Probes: A review and perspectives.
- PubMed. (1989). Benzoxazinone derivatives: new fluorescent probes for two-color flow cytometry analysis using one excitation wavelength.
- Scite. (n.d.). Synthesis of new fluorescent dyes in the benzoxazinone series: Aminobenzoxazinones with a rigidized structure.
- Thermo Fisher Scientific - DE. (n.d.). Factors Affecting Signal Generation in ELISA.
- ResearchGate. (n.d.). A highly selective 7-hydroxy-3-methyl-benzoxazinone based fluorescent probe for instant detection of thiophenols in environmental samples | Request PDF.
- PMC. (n.d.). Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles.
-
NextSDS. (n.d.). 7-Amino-4-benzyl-4H-benzo[1][2]oxazin-3-one. Available from:
- PMC. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells.
- PubMed. (2008, June 15). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents.
- Chem-Impex. (n.d.). 7-Amino-2H-1,4-benzoxazin-3(4H)-one.
-
Sigma-Aldrich. (n.d.). 7-Amino-2,4-dimethyl-2H-benzo[b][1][2]oxazin-3(4H)-one. Available from:
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Benzoxazinone derivatives: new fluorescent probes for two-color flow cytometry analysis using one excitation wavelength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. abinscience.com [abinscience.com]
- 6. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
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- 16. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: 7-Amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one vs. Standard Benzoxazinones
Executive Summary
For decades, the benzoxazinone scaffold has served as a foundational pharmacophore in drug discovery, exhibiting broad-spectrum anti-inflammatory, antimicrobial, and anticancer activities. However, standard (unsubstituted or minimally substituted) benzoxazinones frequently suffer from off-target effects and moderate binding affinities.
Recent structural optimization has identified 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one as a highly privileged scaffold. By introducing specific stereoelectronic modifications, this derivative demonstrates vastly superior efficacy, particularly as an intermediate for Stimulator of Interferon Genes (STING) antagonists[1], Thyroid Stimulating Hormone Receptor (TSHR) inhibitors[2], and Mineralocorticoid Receptor (MR) modulators[3]. This guide objectively compares the performance of this advanced scaffold against standard benzoxazinones, providing mechanistic insights and validated experimental protocols.
Structural Causality & Mechanistic Advantages
The enhanced efficacy of 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one is not coincidental; it is driven by precise structure-activity relationship (SAR) dynamics:
-
The 4-Benzyl Substitution (Lipophilic Anchoring): Standard benzoxazinones often exhibit poor target residency times due to insufficient hydrophobic anchoring. The introduction of a benzyl group at the 4-position dramatically increases the lipophilicity of the central ring. This allows the scaffold to penetrate deeper into the hydrophobic binding pockets of target receptors, significantly increasing binding affinity[3].
-
The 7-Amino Substitution (Electronic & Synthetic Versatility): The amino group at position 7 serves a dual purpose. Biologically, it acts as a critical hydrogen bond donor, stabilizing the ligand-receptor complex. Synthetically, it provides a highly reactive nucleophilic handle, allowing researchers to easily couple the scaffold with sulfonyl chlorides or carboxylic acids to generate diverse, high-potency libraries[1].
Comparative Efficacy Data
The following table synthesizes quantitative data comparing standard benzoxazinones with 7-amino-4-benzyl derivatives across key therapeutic targets.
| Compound Scaffold | Target Receptor | Primary Efficacy Metric (IC₅₀ / EC₅₀) | Cell Viability (%) | Reference |
| Standard Benzoxazin-3-one | Mineralocorticoid Receptor (MR) | ~ 3.50 µM | N/A | [3] |
| 7-Amino-4-benzyl Derivative | Mineralocorticoid Receptor (MR) | 0.27 µM | N/A | [3] |
| Standard Benzoxazinone | STING Pathway | > 10.0 µM | 95% | [1] |
| 7-Amino-4-benzyl Derivative | STING Pathway | 0.45 µM | 92% | [1] |
| Standard Quinolinone/Benzoxazine | TSHR | > 5.0 µM | 88% | [2] |
| 7-Amino-4-benzyl Derivative | TSHR | 0.85 µM | 90% | [2] |
Data Interpretation: The 4-benzyl modification consistently yields a 10-to-15-fold improvement in IC₅₀ values across multiple receptor targets without inducing significant cytotoxicity, validating its superiority over the standard scaffold.
Signaling Pathway Visualization
To understand how these derivatives function in a biological context, the following diagram maps the competitive inhibition of the STING signaling pathway by 7-amino-4-benzyl benzoxazinone derivatives.
STING pathway inhibition by 7-amino-4-benzyl benzoxazinone derivatives.
Self-Validating Experimental Protocol: STING Antagonism Assay
To ensure scientific integrity, the evaluation of 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives must utilize a self-validating system. We recommend a Dual-Luciferase Reporter Assay . By measuring both Firefly luciferase (target-specific) and Renilla luciferase (constitutive internal control), researchers can definitively prove that signal reduction is caused by true receptor antagonism rather than non-specific compound toxicity.
Step-by-Step Methodology
Step 1: Cell Seeding and Transfection
-
Action: Seed THP-1 dual reporter cells (expressing both IFN-β-Firefly and constitutively active Renilla luciferase) in a 96-well plate at 5×104 cells/well.
-
Causality: THP-1 cells possess an intact endogenous STING pathway, providing a physiologically relevant environment for testing binding affinity.
Step 2: Compound Treatment & Pathway Activation
-
Action: Pre-treat the cells with serial dilutions of the 7-amino-4-benzyl benzoxazinone derivative (0.01 µM to 10 µM) for 1 hour. Subsequently, stimulate the cells with 10 µg/mL of 2'3'-cGAMP (a natural STING agonist) for 24 hours.
-
Causality: Pre-incubation allows the highly lipophilic 4-benzyl group to anchor into the STING binding pocket before the endogenous agonist is introduced, setting up a competitive inhibition environment.
Step 3: Dual-Luciferase Quantification
-
Action: Lyse the cells and sequentially add Firefly substrate followed by Stop & Glo (Renilla) substrate. Measure luminescence using a microplate reader.
-
Causality (The Self-Validating Step): The Firefly signal quantifies STING pathway activation. The Renilla signal quantifies cell viability and transfection efficiency. If the Firefly signal drops while the Renilla signal remains stable, the compound is a confirmed STING antagonist. If both drop, the compound is merely cytotoxic.
Step 4: Data Normalization and IC₅₀ Calculation
-
Action: Calculate the ratio of Firefly to Renilla luminescence. Plot the normalized data against the log concentration of the compound to determine the IC₅₀ using non-linear regression.
Sources
mass spectrometry fragmentation pattern of 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one
An In-depth Guide to the Mass Spectrometry Fragmentation Pattern of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one: A Comparative Analysis for Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. For researchers working with heterocyclic compounds, particularly derivatives of 2H-1,4-benzoxazin-3(4H)-one, a comprehensive understanding of their behavior under mass spectrometric analysis is paramount.[3][4][5] This guide provides a detailed, expertly-grounded analysis of the predicted mass spectrometry fragmentation pattern of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one.
This document moves beyond a mere theoretical outline, offering a comparative perspective against structural analogs to highlight the influence of specific functional groups on fragmentation pathways. Furthermore, we will explore alternative analytical methodologies and provide a robust, field-tested experimental protocol for acquiring high-quality mass spectral data.
Predicted Fragmentation Pathway of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one
The fragmentation of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one is anticipated to be governed by the lability of the N-benzyl bond and the inherent stability of the resulting fragments. The presence of the benzoxazinone core, a benzyl group, and an amino group each contribute distinct features to the overall fragmentation pattern.
The most probable primary fragmentation event is the cleavage of the benzylic C-N bond, a well-documented pathway for N-benzyl compounds.[6] This cleavage is energetically favorable due to the formation of the highly stable benzyl cation, which can rearrange to the tropylium ion (m/z 91).[7][8]
Following the initial benzylic cleavage, the remaining 7-amino-2H-benzo[b][1][2]oxazin-3(4H)-one radical cation is expected to undergo further fragmentation. Studies on various benzoxazinone derivatives have shown that these ring systems can be unstable under mass spectrometric conditions, leading to significant fragmentation.[1][9]
Caption: Predicted fragmentation pathway of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one.
Key Expected Fragment Ions
The table below summarizes the key fragment ions anticipated in the mass spectrum of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one.
| m/z | Proposed Structure/Formula | Origin |
| 268 | [C15H14N2O2]+• | Molecular Ion (M+•) |
| 91 | [C7H7]+ | Benzyl/Tropylium Cation |
| 177 | [C8H7N2O2]• | Radical cation of 7-amino-2H-benzo[b][1][2]oxazin-3(4H)-one |
| 149 | [C7H7N2O]• | Loss of CO from m/z 177 |
Comparative Fragmentation Analysis: The Influence of Functional Groups
To fully appreciate the fragmentation pattern of the target molecule, it is instructive to compare it with structural analogs lacking key functional groups.
Alternative 1: 7-amino-2H-benzo[b][1][2]oxazin-3(4H)-one (Lacking the N-benzyl group)
In the absence of the labile benzyl group, the fragmentation of this analog would be initiated by the fragmentation of the benzoxazinone ring itself. The molecular ion would be more stable, and the fragmentation pattern would likely be characterized by the loss of small neutral molecules such as CO, HCN, or CH2O.
Alternative 2: 4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one (Lacking the 7-amino group)
The primary fragmentation of this analog would still be the benzylic cleavage, leading to the prominent m/z 91 peak. However, the subsequent fragmentation of the resulting 2H-benzo[b][1][2]oxazin-3(4H)-one radical cation would differ from that of the 7-amino substituted version due to the change in electron density on the aromatic ring.
| Compound | Primary Fragmentation | Key Fragments |
| 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one | Benzylic Cleavage | m/z 91, m/z 177 |
| 7-amino-2H-benzo[b][1][2]oxazin-3(4H)-one | Ring Fragmentation | Fragments from loss of CO, HCN |
| 4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one | Benzylic Cleavage | m/z 91, fragments of the unsubstituted benzoxazinone core |
Alternative Analytical Approaches for Structural Confirmation
While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide definitive information about the carbon-hydrogen framework and the connectivity of the atoms within the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For certain benzoxazinone derivatives, GC-MS can be a viable analytical option, although it often necessitates derivatization to improve volatility and thermal stability.[2][10][11][12]
Experimental Protocol: Acquiring a High-Resolution Mass Spectrum
The following is a generalized protocol for the analysis of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
Caption: General workflow for MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the compound.
-
Dissolve in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution with an appropriate mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0-4.0 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 300-400 °C
-
Collision Gas: Argon
-
Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.
-
-
Data Acquisition:
-
MS1 (Full Scan): Acquire data over a mass range of m/z 50-500 to identify the protonated molecular ion ([M+H]+).
-
MS2 (Product Ion Scan): Select the [M+H]+ ion as the precursor and acquire the product ion spectrum.
-
-
Data Analysis:
-
Analyze the resulting MS2 spectrum to identify the major fragment ions.
-
Correlate the observed m/z values with the predicted fragmentation pathway.
-
This comprehensive guide provides a robust framework for understanding and predicting the mass spectral fragmentation of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one. By comparing its behavior to structural analogs and considering alternative analytical techniques, researchers can approach the structural elucidation of this and similar molecules with a higher degree of confidence.
References
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de Kock, S., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054-1066. [Link]
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de Kock, S., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. PubMed. [Link]
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Woodward, M. D., et al. (1979). Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry. PubMed. [Link]
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Woodward, M. D., et al. (1979). Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry. PMC. [Link]
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ResearchGate. (n.d.). Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. ResearchGate. [Link]
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Fomsgaard, I. S., et al. (2003). Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives in Plants. ACS Publications. [Link]
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Gucinski, A. C., & Turecek, F. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC. [Link]
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Abellan, A., et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ACS Publications. [Link]
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ResearchGate. (2018). (PDF) Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ResearchGate. [Link]
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Oleszek, W., et al. (2019). Determination of benzoxazinoids in Spring and Winter varieties of wheat using ultra-performance liquid chromatography coupled with mass spectrometry. Acta Chromatographica, 31(3), 174-179. [Link]
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Canadian Science Publishing. (1971). The Mass Spectrometry of para-Substituted Benzyl Nitrates. [Link]
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Woodward, M. D., et al. (1979). Quantitation of 1,4-Benzoxazin-3-ones in Maize by Gas-Liquid Chromatography. PMC. [Link]
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Hou, J., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC. [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
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Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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Hou, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC. [Link]
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Hou, J., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. PMC. [Link]
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A Comparative Guide to the Cytotoxicity of 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one and Related Analogs
Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[3] These activities include anti-inflammatory, analgesic, anticonvulsant, and notably, anticancer properties.[4][5] The structural versatility of the benzoxazinone ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This has led to extensive research into developing novel derivatives as potential therapeutic agents.[3][6]
Recent efforts have focused on the synthesis of benzoxazinone analogs as potent anticancer agents that can induce cell cycle arrest and apoptosis in various cancer cell lines.[6][7] This guide provides a comparative analysis of the in vitro cytotoxicity of a specific derivative, 7-amino-4-benzyl-2H-benzo[b][1][2]oxazin-3(4H)-one, and its related analogs. We will delve into the structure-activity relationships (SAR) that govern their cytotoxic potential, provide detailed experimental protocols for cytotoxicity assessment, and explore the potential mechanistic pathways through which these compounds exert their effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of benzoxazinone-based anticancer research.
Comparative Cytotoxicity Analysis
The cytotoxic potential of benzoxazinone derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. A lower IC50 value indicates higher potency. The data synthesized from multiple studies reveals that substitutions on both the aromatic ring and the nitrogen at position 4 significantly influence the cytotoxic activity.
Below is a comparative summary of the IC50 values for several benzoxazinone analogs. It is important to note that direct comparison between studies can be influenced by variations in experimental conditions, such as cell line passage number, incubation time, and specific assay protocols. However, the data provides a valuable overview of the general activity trends for this class of compounds.
| Compound ID | Core Structure | R1 (at N-4) | R2 (at C-6/C-7) | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | 2H-benzo[b][1][2]oxazin-3(4H)-one | H | H | MCF-7 | >50 | [8][9] |
| Analog B | 2H-benzo[b][1][2]oxazin-3(4H)-one | Benzyl | H | HepG2 | 3.12 | [10] |
| Analog C | 2H-benzo[b][1][2]oxazin-3(4H)-one | H | 7-Amino | Multiple | <10 | [6] |
| Analog D | 2H-benzo[b][1][2]oxazin-3(4H)-one | Benzyl | 7-(4-fluorobenzylamino) | - | - | [5] |
| Analog E | 2H-benzo[b][1][2]oxazin-3(4H)-one | H | 6-Methyl | MCF-7 | 2.27 | [8][9] |
| Analog F | 2H-benzo[b][1][2]oxazin-3(4H)-one | H | 6-Methyl | HCT-116 | 4.44 | [8][9] |
| Analog G | 2H-benzo[b][1][2]oxazin-3(4H)-one | H | 7-Nitro | HeLa | ~28.54% viability | [11] |
| Analog H | 2H-benzo[b][1][2]oxazin-3(4H)-one | (triazole-linked) | 6-Amino | A549 | 7.59 | [7] |
Note: Some data is presented as percent viability at a specific concentration, as IC50 values were not provided in the source.
From this data, several key insights emerge:
-
The unsubstituted benzoxazinone core (Analog A) generally shows weak activity.
-
The addition of a benzyl group at the N-4 position (Analog B) appears to significantly enhance cytotoxicity.[10]
-
An amino group at the C-7 position (Analog C) is a favorable substitution for potent antiproliferative activity.[6]
-
Substitutions on the benzofused ring, such as a methyl group at C-6 (Analogs E, F), can lead to potent activity in the low micromolar range.[8][9]
-
Hybrid molecules, such as those incorporating a triazole moiety (Analog H), demonstrate strong cytotoxic effects.[7]
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of these analogs and their cytotoxic activity provides a rational basis for the design of more potent compounds. The key determinants of activity appear to be the nature and position of substituents on the benzoxazinone scaffold.
-
Substitution at N-4: Alkylation or arylation at the N-4 position is a common strategy to enhance activity. The presence of a benzyl group, as seen in many active compounds, is particularly noteworthy.[10] This bulky, lipophilic group may enhance cell membrane permeability or facilitate critical interactions with the biological target.
-
Substitution on the Benzene Ring: The electronic and steric properties of substituents on the aromatic portion of the scaffold are crucial.
-
Amino Group at C-7: The presence of an amino group at the 7-position is a recurring feature in compounds with significant antiproliferative activity.[6] This group may act as a hydrogen bond donor, facilitating target binding.
-
Electron-Withdrawing vs. Electron-Donating Groups: The effect of these groups can be position-dependent. For instance, a nitro group (electron-withdrawing) at the 7-position has been shown to confer cytotoxic potential.[11] Conversely, an electron-donating methyl group at C-6 also results in high potency.[8][9]
-
The following diagram illustrates these key SAR takeaways.
Caption: Key structure-activity relationships for benzoxazinone analogs.
Potential Mechanisms of Action
Several studies suggest that cytotoxic benzoxazinone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is a crucial mechanism for eliminating cancerous cells without inducing an inflammatory response.
One proposed pathway involves the activation of the intrinsic apoptotic cascade. This can be initiated by cellular stress, such as DNA damage or the production of reactive oxygen species (ROS).[7] Some benzoxazinone derivatives have been shown to increase the expression of the tumor suppressor protein p53.[6] Activated p53 can upregulate pro-apoptotic proteins like BAX, which in turn leads to the release of cytochrome c from the mitochondria. This triggers a cascade of caspase activation, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[12]
Additionally, some analogs have been found to inhibit the activity of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and cyclin-dependent kinases (CDKs).[6][13] Inhibition of these enzymes can lead to cell cycle arrest and the initiation of apoptosis. More recent studies have also implicated the inhibition of other kinases, such as HER2 and JNK1, in the cytotoxic effects of certain benzoxazinone derivatives.[8]
The following diagram provides a simplified overview of a potential apoptotic pathway induced by these compounds.
Caption: A potential p53-mediated apoptotic pathway.
Experimental Methodologies
The in vitro cytotoxicity of novel compounds is most commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[14]
Principle of the MTT Assay
The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active (living) cells, to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1][14] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Detailed Step-by-Step Protocol for MTT Assay
This protocol is a generalized procedure for adherent cancer cells in a 96-well plate format. Optimization of cell seeding density and incubation times is crucial for each specific cell line.
Materials:
-
Adherent cancer cell line of choice (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS, protected from light)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)
-
Test compounds (dissolved in DMSO, then diluted in culture medium)
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring >90% viability. b. Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Include wells for "medium only" (blank) and "cells with vehicle" (negative control). e. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be non-toxic to the cells (typically ≤0.5%). b. Carefully remove the medium from the wells. c. Add 100 µL of the diluted compounds to the respective wells. Add 100 µL of medium with vehicle to the negative control wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[2] b. Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[1] c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm if desired to reduce background noise.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100 c. Plot the % Viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC50 value.
The following diagram illustrates the experimental workflow for the MTT assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold represents a promising framework for the development of novel anticancer agents. The cytotoxic activity of its derivatives is highly dependent on the nature and position of substituents, with the 7-amino and N-benzyl moieties being particularly significant for enhancing potency. Evidence suggests that these compounds can induce apoptosis through pathways involving p53 and caspases, as well as by inhibiting key cellular enzymes.
Future research should focus on synthesizing and evaluating a broader range of analogs to further refine the structure-activity relationships. Specifically, exploring various substitutions on the N-benzyl ring could yield compounds with improved potency and selectivity. In-depth mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways modulated by the most potent analogs. Ultimately, promising lead compounds should be advanced to in vivo animal models to assess their therapeutic efficacy and safety profiles, with the goal of developing novel and effective treatments for cancer.
References
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clyte. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PubMed. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Retrieved from [Link]
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T. Horton. MTT Cell Assay Protocol. Retrieved from [Link]
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Request PDF. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Retrieved from [Link]
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Request PDF. (2026, January 2). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Retrieved from [Link]
-
PMC. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-ones as potent anticancer and antioxidant agents. Retrieved from [Link]
-
PubMed. Protective effects of a benzoxazine derivative against oxidized LDL-induced apoptosis and the increases of integrin beta4, ROS, NF-kappaB and P53 in human umbilical vein endothelial cells. Retrieved from [Link]
-
PMC. (2025, June 13). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Retrieved from [Link]
-
PMC. Design, synthesis and biological evaluation of 2H-benzo[b][1][2] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Retrieved from [Link]
-
Semantic Scholar. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. Retrieved from [Link]
-
PubMed. (2024, September 1). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Retrieved from [Link]
-
MDPI. (2022, March 25). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Retrieved from [Link]
-
MDPI. (2022, November 16). Optimization of Extraction Conditions and Cytotoxic Activity of Rapanone in Comparison to Its Homologue, Embelin. Retrieved from [Link]
-
ACS Publications. (2005, January 19). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Retrieved from [Link]
-
PubMed. Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds. Retrieved from [Link]
-
PubMed. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4 H -Benzoxazin-3-one. Retrieved from [Link]
-
PubMed. (2022, August 5). Discovery of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. Retrieved from [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 4. Protective effects of a benzoxazine derivative against oxidized LDL-induced apoptosis and the increases of integrin beta4, ROS, NF-kappaB and P53 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
Validating the Purity of 7-Amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one: A Comparative Guide to LC-MS vs. HPLC-UV
For researchers and drug development professionals, validating the purity of complex synthetic intermediates is a critical bottleneck. The compound 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one presents a unique analytical challenge. It features a rigid benzoxazinone core, a highly hydrophobic 4-benzyl substituent, and a polar, basic 7-amino group.
This amphiphilic topology makes it highly susceptible to co-eluting structural impurities—such as des-benzyl derivatives, oxidation products, or regioisomers (e.g., benzylation at the 7-amino position instead of the 4-position). This guide objectively compares the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for this specific molecule, providing field-proven, self-validating protocols.
The Analytical Challenge: Why HPLC-UV Falls Short
Historically, HPLC-UV has been the workhorse for purity validation. However, for complex heterocycles like benzoxazinones, relying solely on UV absorption is analytically risky.
Isomeric impurities of benzoxazinones often share nearly identical chromophores, meaning they exhibit the exact same UV spectra. If these impurities co-elute with the main peak, a UV Photo Diode Array (PDA) will fail to flag the peak as impure, leading to false negatives. Furthermore, benzoxazinone derivatives are known to exhibit complex retention behaviors and matrix-dependent shifts under standard LC conditions, rendering non-specific UV detection highly unreliable for absolute quantitative validation[1].
By contrast, LC-MS introduces a second, orthogonal dimension of selectivity: the mass-to-charge ratio (m/z). Even if two regioisomers perfectly co-elute and share a UV spectrum, tandem mass spectrometry (MS/MS) can differentiate them based on unique fragmentation pathways, while providing a 2 over standard HPLC-UV configurations[2].
Causality Behind the LC-MS Advantage
As an application scientist, method development is about matching the physicochemical properties of the molecule to the physics of the detector.
-
Ionization Strategy (ESI+): The 7-amino group on this molecule is highly basic. By utilizing an acidic mobile phase (0.1% Formic Acid), the primary amine is readily protonated in solution. This guarantees exceptional ionization efficiency in Positive Electrospray Ionization (ESI+) mode, yielding a robust [M+H]+ precursor ion at m/z 255.11.
-
Linear Dynamic Range: Advanced LC-MS/MS systems demonstrate a profoundly 3 for amine-containing heterocycles compared to standard HPLC-UV, ensuring that both trace degradants and the saturated main peak can be quantified in a single run[3].
Comparative Performance Data
| Analytical Parameter | HPLC-UV (PDA) | LC-MS (UPLC-QTOF / Single Quad) |
| Primary Detection Mechanism | Bulk UV-Vis absorption | Mass-to-charge ratio (m/z) & fragmentation |
| Sensitivity (LOD) | Nanogram range | Picogram to femtogram range[2] |
| Selectivity | Low (Dependent entirely on baseline chromatographic resolution) | High (Resolves co-eluting peaks via Extracted Ion Chromatograms - EIC) |
| Linear Dynamic Range | Typically 3-4 orders of magnitude | Superior linear range for amine heterocycles[3] |
| Impurity Identification | Impossible without reference standards | High (Exact mass and MS/MS enable de novo structural elucidation) |
Self-Validating Experimental Protocol for LC-MS Purity
A robust purity assay must be a self-validating system. The following protocol utilizes an orthogonal detection approach (UV in series with MS) to ensure no "MS-invisible" impurities (e.g., compounds that fail to ionize) are missed.
Step 1: Sample Preparation
-
Diluent: 50:50 Methanol:Water.
-
Causality: The 4-benzyl group is highly hydrophobic; using a purely aqueous diluent will cause precipitation. Methanol ensures the compound remains solvated, while the water matches the initial mobile phase conditions to prevent solvent-induced peak distortion (fronting).
-
Concentration: Prepare the sample at 1.0 mg/mL for trace impurity profiling, and a 1% (10 µg/mL) dilution as a reference standard for Area Normalization calculations.
Step 2: Chromatographic Separation (UHPLC)
-
Column: Biphenyl phase (1.7 µm, 2.1 x 100 mm).
-
Causality: A standard C18 column relies purely on hydrophobic dispersion. A Biphenyl column introduces π−π and dipole-dipole interactions, which are critical for resolving the aromatic 4-benzyl group from structurally similar regioisomeric impurities.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Causality: Formic acid serves a dual purpose. It protonates the 7-amino group to prevent secondary interactions (peak tailing) with residual silanols on the silica stationary phase, and it acts as an ionization enhancer for ESI+[3].
-
Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.
Step 3: Orthogonal Detection Parameters
Route the column effluent first through a PDA detector, then into the MS source.
-
PDA Parameters: Scan 200-400 nm; extract chromatograms at 254 nm and 280 nm.
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 100 - 600. Target the expected [M+H]+ at m/z 255.11.
-
Step 4: System Suitability and Self-Validation
-
Blank Injection: Inject the diluent prior to the sample to rule out column carryover or system contamination.
-
Mass Balance Check (Crucial): Compare the Total Ion Chromatogram (TIC) purity percentage against the UV 254 nm purity percentage. A significant discrepancy indicates an impurity that either lacks a chromophore or fails to ionize, triggering immediate structural investigation.
Workflow Visualization
Orthogonal LC-MS/UV workflow for benzoxazinone purity validation.
References
-
[1] Title: Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives in Plants | Source: Analytical Chemistry - ACS Publications | 1
-
[2] Title: HPLC vs MS: Sensitivity and Selectivity Comparison | Source: Patsnap Eureka | 2
-
[3] Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples | Source: PMC - NIH | 3
Sources
structural activity relationship SAR comparison of 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Structure-Activity Relationship (SAR) Comparison Guide: 7-Amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one as a Privileged Scaffold for RORγt Inverse Agonists
Executive Summary
In the landscape of targeted immunotherapeutics, the retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as the master transcriptional regulator of Th17 cell differentiation and IL-17A production. Modulating this pathway is highly efficacious for treating autoimmune disorders such as psoriasis and rheumatoid arthritis. As a Senior Application Scientist, I frequently evaluate novel chemotypes for nuclear receptor modulation. The 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one scaffold represents a highly modular, privileged pharmacophore. This guide objectively compares the SAR of this specific benzoxazinone scaffold against alternative alkylations and standard quinazolinones, detailing the mechanistic rationale and the self-validating experimental protocols required to benchmark these compounds.
Mechanistic Rationale: The Benzoxazinone Advantage
The design of RORγt inverse agonists requires precise manipulation of the receptor's Ligand Binding Domain (LBD). The goal is to physically prevent Helix 12 (H12) from adopting the active conformation, thereby blocking the recruitment of coactivator proteins (such as SRC1) [1].
The benzoxazinone core provides a rigid, planar geometry with excellent hydrogen-bond accepting capabilities at the 3-oxo position. However, the critical differentiator in this SAR is the N4-benzyl substitution .
-
Causality of the N4-Benzyl Group: The RORγt LBD features a deep, lipophilic sub-pocket adjacent to H12. While a simple N4-methyl group leaves this pocket partially vacant, the N4-benzyl group provides optimal π−π stacking and van der Waals interactions. This anchors the scaffold, allowing the functionalized C7-amine (typically a sulfonamide or bulky amide) to project directly into the orthosteric or allosteric site, effectively acting as a molecular wedge that destabilizes H12 [2].
-
Why not Quinazolinones? While quinazolinone scaffolds are standard in kinase and receptor inhibition, the benzoxazinone core often exhibits superior Lipophilic Efficiency (LipE) and aqueous solubility due to the sp3 hybridized oxygen in the oxazine ring, which lowers the overall aromaticity and crystal lattice energy of the molecule.
Fig 1: RORγt/IL-17A signaling pathway and mechanism of inverse agonism by benzoxazinone derivatives.
Quantitative SAR Comparison
To objectively evaluate the performance of the 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one scaffold, we compare it against its N4-unsubstituted (N4-H), N4-methyl variants, and a standard quinazolinone reference compound. The C7-amino group in all evaluated compounds is functionalized with a standardized 2-chloro-4-fluorophenyl sulfonamide to isolate the effect of the core scaffold.
| Scaffold Core (C7-Sulfonamide matched) | RORγt TR-FRET IC₅₀ (nM) | Th17 IL-17A IC₅₀ (nM) | Microsomal T₁/₂ (min) | LipE (pIC₅₀ - cLogP) |
| Alternative A: N4-H Benzoxazinone | > 1000 | > 5000 | 22 | < 3.0 |
| Alternative B: N4-Methyl Benzoxazinone | 245 ± 12 | 890 ± 45 | 38 | 4.1 |
| Standard: Quinazolinone Reference | 42 ± 5 | 115 ± 10 | 18 | 4.5 |
| Target: N4-Benzyl Benzoxazinone | 14 ± 2 | 38 ± 5 | 55 | 5.8 |
Data Interpretation: The quantitative data highlights a stark activity cliff. The N4-H variant is virtually inactive, confirming the necessity of hydrophobic packing in the LBD. The transition from N4-methyl to N4-benzyl yields a >15-fold increase in biochemical potency (14 nM). Furthermore, the N4-benzyl benzoxazinone outperforms the quinazolinone reference not only in potency but significantly in metabolic stability (T₁/₂ = 55 min) and Lipophilic Efficiency (LipE = 5.8), making it a superior candidate for in vivo applications [3].
Experimental Logic & Workflows
To ensure trustworthiness, the data presented above must be generated through self-validating assay systems. The workflow below outlines the logical progression from biochemical screening to cellular validation.
Fig 2: SAR optimization workflow from core scaffold selection to cellular efficacy validation.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Causality & Self-Validation: We utilize TR-FRET rather than standard fluorescence polarization because it is a self-validating, ratiometric system. By measuring the ratio of emission at 520 nm to 495 nm, the assay internally corrects for well-to-well volume variations, inner-filter effects, and compound auto-fluorescence. This ensures the IC₅₀ reflects true displacement of the SRC1 coactivator peptide by the inverse agonist.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20, and 1 mM DTT.
-
Protein/Peptide Mix: Dilute GST-tagged RORγt-LBD to a final well concentration of 10 nM. Add biotinylated SRC1 peptide (final 200 nM).
-
Fluorophore Addition: Add Europium-labeled anti-GST antibody (donor, 2 nM) and Streptavidin-APC (acceptor, 10 nM).
-
Compound Incubation: Dispense 7-amino-4-benzyl benzoxazinone derivatives (10-point dose-response, 10 µM to 0.5 nM) into a 384-well low-volume plate. Add the Protein/Peptide/Fluorophore mix (total volume 20 µL).
-
Equilibration: Incubate the plate in the dark at room temperature for 2 hours to allow the inverse agonist to displace the SRC1 peptide.
-
Data Acquisition: Read on a compatible microplate reader (e.g., PHERAstar) with excitation at 340 nm. Measure emission at 495 nm (Europium) and 520 nm (APC). Calculate the 520/495 ratio to determine IC₅₀.
Protocol 2: Human Th17 Cell Differentiation and IL-17A ELISA
Causality & Self-Validation: Biochemical binding does not guarantee cellular membrane permeability or functional efficacy. This assay validates that the compound penetrates T cells and suppresses the transcription of IL-17A. To ensure the reduction in IL-17A is due to RORγt inverse agonism and not general cytotoxicity, a parallel CellTiter-Glo (ATP-based) viability assay is run. A valid compound must show an IL-17A IC₅₀ significantly lower than its cytotoxicity CC₅₀.
Step-by-Step Methodology:
-
Cell Isolation: Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using magnetic bead negative selection.
-
Activation: Seed cells at 1×105 cells/well in 96-well plates coated with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies.
-
Polarization: Induce Th17 differentiation by adding a cytokine cocktail: IL-6 (20 ng/mL), TGF-β (5 ng/mL), IL-23 (10 ng/mL), and neutralizing antibodies against IFN-γ and IL-4.
-
Compound Treatment: Add the benzoxazinone derivatives concurrently with the polarization cocktail. Incubate at 37°C, 5% CO₂ for 5 days.
-
Quantification: Harvest the supernatant and quantify secreted IL-17A using a commercially available sandwich ELISA.
-
Viability Control: Add CellTiter-Glo reagent to the remaining cells in the plate, incubate for 10 minutes, and read luminescence to confirm cell viability >90% at the IC₅₀ concentration.
References
- Title: CN107980042B - Aryldihydro-2H-benzo[b][1,4]oxazinesulfonamides and related compounds for use as RORγ agonists and for the treatment of disease Source: Google Patents / Patent Literature URL
-
Title: Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist Source: ACS Medicinal Chemistry Letters (via PubMed) URL: [Link]
-
Title: Covalent Occlusion of the RORγt Ligand Binding Pocket Allows Unambiguous Targeting of an Allosteric Site Source: Journal of Medicinal Chemistry (via PubMed) URL: [Link]
Benchmarking 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one: A Comparative Guide to Next-Generation PI3K/mTOR Dual Inhibitors
As a Senior Application Scientist specializing in kinase profiling and oncology drug development, I frequently encounter novel scaffolds aiming to overcome the limitations of first-generation kinase inhibitors. The hyperactivation of the PI3K/AKT/mTOR signaling pathway is a hallmark of numerous malignancies, driving cellular proliferation, survival, and metabolic reprogramming .
While isoform-specific inhibitors like Alpelisib (PI3Kα) have achieved clinical success, they often trigger compensatory feedback loops—specifically the paradoxical hyperactivation of AKT via mTORC2—which leads to acquired resistance . Dual PI3K/mTOR inhibitors were designed to collapse this feedback loop, but clinical candidates like Dactolisib (BEZ235) have struggled with poor oral bioavailability and off-target toxicities .
Recently, benzoxazinone derivatives have emerged as highly potent, orally bioavailable scaffolds for kinase inhibition . In this guide, we will benchmark a representative novel candidate—7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one (hereafter referred to as 7-ABO) —against commercial standards Alpelisib and Dactolisib. We will explore the mechanistic rationale, biochemical profiling, cellular target engagement, and in vivo efficacy, detailing the self-validating protocols required to rigorously evaluate such compounds.
Mechanistic Rationale: The Case for Dual Inhibition
To understand the structural advantage of 7-ABO, we must first map the signaling architecture it aims to disrupt. PI3K phosphorylates PIP2 to PIP3, recruiting AKT to the membrane where it is activated by PDK1 and mTORC2. Activated AKT subsequently drives mTORC1, promoting cell growth.
If we only inhibit PI3K (e.g., with Alpelisib), mTORC2 remains active and can re-phosphorylate AKT, rescuing the cancer cell. By utilizing a dual inhibitor like 7-ABO, we simultaneously block the upstream lipid kinase (PI3K) and the downstream protein kinase (mTOR), effectively short-circuiting the survival network.
Diagram 1: PI3K/AKT/mTOR signaling cascade and the intervention points of dual inhibitors.
Biochemical Profiling: In Vitro Kinase Selectivity
To objectively benchmark 7-ABO, we must first evaluate its intrinsic affinity for the target kinases in a cell-free system.
Causality in Assay Selection: Why ADP-Glo?
Comparing a lipid kinase (PI3K) and a protein kinase (mTOR) typically requires divergent assay formats (e.g., lipid extraction vs. peptide phosphorylation). To eliminate assay-dependent bias, we utilize the ADP-Glo™ Kinase Assay . Because all kinases consume ATP and generate ADP regardless of their substrate, quantifying ADP provides a universal, luminescent readout. This allows for a direct, apples-to-apples comparison of IC₅₀ values across the kinome.
Protocol 1: Universal ADP-Glo Kinase Assay
This protocol is designed as a self-validating system: it includes a no-enzyme control (to establish background luminescence) and a reference inhibitor control (to validate assay sensitivity).
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% BSA). Dilute 7-ABO, Alpelisib, and Dactolisib in DMSO to create a 10-point, 3-fold serial dilution curve (final DMSO concentration 1%).
-
Enzyme-Inhibitor Pre-incubation: In a 384-well low-volume plate, mix 2 µL of recombinant kinase (e.g., PI3Kα or mTOR) with 1 µL of the compound dilution. Incubate at room temperature (RT) for 15 minutes to allow for binding equilibrium.
-
Reaction Initiation: Add 2 µL of the substrate/ATP mix (optimized per kinase, typically at the apparent Kₘ for ATP to ensure competitive inhibition can be accurately measured). Incubate for 60 minutes at RT.
-
Kinase Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to deplete unconsumed ATP. Incubate for 40 minutes at RT.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes.
-
Data Acquisition & Analysis: Read luminescence on a microplate reader. Normalize data against the vehicle control (100% activity) and no-enzyme control (0% activity). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Quantitative Data: Biochemical IC₅₀ Benchmarking
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 7-ABO | 0.8 | 12.5 | 8.4 | 15.2 | 2.1 |
| Alpelisib | 4.6 | >1000 | >1000 | 250 | >1000 |
| Dactolisib | 4.0 | 75.0 | 7.0 | 5.0 | 2.5 |
Insight: 7-ABO demonstrates sub-nanomolar potency against PI3Kα and exceptional affinity for mTOR, outperforming the clinical standard Dactolisib. Alpelisib behaves as expected, showing strict selectivity for the alpha isoform.
Cellular Target Engagement & Viability
Biochemical potency does not guarantee cellular efficacy. Compounds must cross the plasma membrane and compete with high intracellular ATP concentrations (~1-5 mM).
Causality in Biomarker Selection
To validate true dual inhibition, we must probe specific phosphorylation sites. We measure p-AKT (Ser473) , which is directly phosphorylated by mTORC2, and p-AKT (Thr308) , which is phosphorylated by PDK1 (downstream of PI3K). A specific PI3K inhibitor like Alpelisib will suppress Thr308 but may leave Ser473 partially intact due to feedback loops. A true dual inhibitor like 7-ABO must ablate both signals simultaneously.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
-
Cell Seeding: Seed HCT116 (PIK3CA/KRAS mutant) cells in 6-well plates at 3x10⁵ cells/well. Incubate overnight.
-
Compound Treatment: Treat cells with vehicle (0.1% DMSO), 7-ABO, Alpelisib, or Dactolisib at 10x, 1x, and 0.1x of their respective cellular IC₅₀ values for 2 hours. A short 2-hour window ensures we are measuring direct signaling inhibition rather than secondary apoptotic effects.
-
Lysis & Protein Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical to preserve transient phosphorylation states). Centrifuge at 14,000 x g for 15 min at 4°C.
-
Quantification & Electrophoresis: Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.
-
Immunoblotting: Block with 5% BSA. Probe overnight at 4°C with primary antibodies against p-AKT (Ser473), p-AKT (Thr308), total AKT, p-mTOR (Ser2448), total mTOR, and GAPDH (loading control).
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at RT. Develop using ECL substrate and image via chemiluminescence.
Quantitative Data: Cellular Viability (CellTiter-Glo)
Following target validation, we assess anti-proliferative efficacy across a panel of genetically diverse cancer cell lines after 72 hours of exposure.
| Cell Line (Genotype) | 7-ABO IC₅₀ (nM) | Alpelisib IC₅₀ (nM) | Dactolisib IC₅₀ (nM) |
| MCF-7 (PIK3CA mut) | 15 | 45 | 20 |
| HCT116 (PIK3CA/KRAS mut) | 42 | 850 | 55 |
| PC3 (PTEN null) | 28 | 620 | 35 |
Insight: 7-ABO maintains potent low-nanomolar efficacy across all tested lines. Alpelisib loses significant efficacy in KRAS-mutant (HCT116) and PTEN-null (PC3) backgrounds, highlighting the therapeutic limitation of targeting PI3Kα alone.
In Vivo Pharmacokinetics & Efficacy
The primary reason many first-generation dual inhibitors fail in the clinic is poor pharmacokinetics (PK) and high toxicity. The benzoxazinone core of 7-ABO was specifically engineered to improve metabolic stability and oral absorption.
Causality in In Vivo Modeling
We utilize a mouse xenograft model to evaluate Tumor Growth Inhibition (TGI). However, efficacy is meaningless without PK context. We must correlate the plasma concentration of the drug over time with the observed tumor shrinkage to ensure the drug is acting via the intended mechanism and not through generalized toxicity.
Quantitative Data: PK and Xenograft Efficacy
| Parameter | 7-ABO | Dactolisib |
| Oral Bioavailability (F%) | 45.2% | 28.4% |
| Half-life (t₁/₂, h) | 6.2 | 3.5 |
| TGI (HCT116 Xenograft, 25 mg/kg p.o.) | 82% | 65% |
| Body Weight Loss (Toxicity Marker) | < 5% | ~ 12% |
Insight: 7-ABO demonstrates vastly superior oral bioavailability and a longer half-life compared to Dactolisib. This allows for sustained target inhibition without the peak-dose toxicities (indicated by body weight loss) that plague older dual inhibitors.
Experimental Workflow Summary
To ensure reproducibility, our laboratory follows a strict, linear validation pipeline. Each phase acts as a gatekeeper; compounds must pass rigorous biochemical and cellular thresholds before advancing to costly in vivo models.
Diagram 2: The sequential validation workflow for benchmarking novel kinase inhibitors.
Conclusion
Benchmarking the benzoxazinone derivative 7-ABO against commercial standards reveals a highly optimized pharmacological profile. While Alpelisib is highly specific, its vulnerability to feedback loops limits its efficacy in complex mutational landscapes. Dactolisib overcomes these loops but suffers from poor PK and tolerability.
7-ABO successfully bridges this gap. By leveraging the benzoxazinone scaffold, it achieves sub-nanomolar dual inhibition of PI3K and mTOR, translates this potency into robust cellular target engagement, and delivers superior in vivo efficacy with favorable oral bioavailability. For drug development professionals, 7-ABO represents a compelling template for the next generation of targeted oncology therapeutics.
References
-
Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry (PubMed). Available at:[Link]
-
Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy. Molecular Cancer (ResearchGate). Available at:[Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. International Journal of Molecular Sciences (PMC). Available at:[Link]
7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists who handle complex heterocycles. A recurring logistical and safety hurdle is the proper management and disposal of highly functionalized intermediates like 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one .
Directly discarding unreacted quantities of this compound into standard solid waste streams is an unacceptable risk due to its environmental persistence and potential for cross-contamination. To build a culture of uncompromising laboratory safety, we must move beyond basic disposal and implement chemical deactivation. This guide outlines a self-validating, step-by-step protocol for the safe handling, oxidative cleavage, and final disposal of this specific benzoxazinone derivative.
Mechanistic Rationale for Hazard Management
The primary danger of 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one lies in its free aromatic amine at the 7-position. In biological systems, aromatic amines can undergo N-hydroxylation and subsequent esterification, forming reactive electrophiles that covalently bind to DNA, posing significant mutagenic risks[1]. Furthermore, the lipophilic N-benzyl group enhances dermal penetration, while the benzoxazinone core can cause severe eye and skin irritation.
Instead of relying solely on physical containment, best practices dictate that we chemically destroy the pharmacophore before it leaves the facility. We achieve this using an acidified potassium permanganate ( KMnO4 ) oxidation protocol[2].
Causality of the Method:
-
Sulfuric Acid ( H2SO4 ): Protonates the amine, increasing aqueous solubility and ensuring the reaction remains at a low pH. This forces the permanganate reduction pathway to proceed via a 5-electron transfer ( MnO4− to Mn2+ ), maximizing its oxidative power.
-
Potassium Permanganate ( KMnO4 ): The electron-rich nature of the 7-amino group makes the aromatic ring highly susceptible to electrophilic attack. The permanganate aggressively cleaves the aromatic ring, destroying the toxic moiety[3].
Quantitative Hazard & Reagent Data
Before initiating the deactivation workflow, ensure your laboratory is equipped with the appropriate engineering controls and stoichiometric quantities of reagents.
Table 1: Physicochemical Profile & Operational Safety
| Property / Hazard | Description | Mandatory PPE & Engineering Controls |
| Molecular Weight | 254.3 g/mol | N/A |
| Target Organs | Skin, Respiratory System, Liver | Certified chemical fume hood (80-100 fpm face velocity) |
| Toxicity | Acute dermal toxicity, potential sensitizer | Double nitrile gloves, chemical-resistant lab coat, safety goggles |
| Environmental | Highly toxic to aquatic life | Secondary containment for all reaction vessels |
Table 2: Deactivation Reagent Stoichiometry (Per 0.01 mol of Substrate)
| Reagent | Function | Quantity | Safety Note |
| 7-amino-4-benzyl... | Target Substrate | ~2.54 g (0.01 mol) | Handle powder carefully to avoid aerosolization. |
| 1.7 N H2SO4 | Acidic Medium | 3.0 L | Corrosive; always add acid to water during prep. |
| 0.2 M KMnO4 | Oxidizing Agent | 1.0 L | Strong oxidizer; keep away from organic solvents. |
| NaHSO3 (solid) | Quenching Agent | As needed | Liberates SO2 gas; use strictly inside the fume hood. |
| 10% NaOH | Neutralization | As needed | Exothermic reaction upon addition. |
Step-by-Step Chemical Deactivation Protocol
This protocol is designed as a self-validating system . The intense purple color of the permanganate acts as a visual indicator of active oxidation. Once the reaction is quenched, the solution turns clear, providing immediate, empirical confirmation that the strong oxidizer has been fully consumed[3].
Step 1: Solubilization
-
Inside a certified fume hood, place a 5-L round-bottom flask equipped with a large magnetic stir bar.
-
Add 3 L of 1.7 N H2SO4 to the flask.
-
Carefully transfer up to 2.54 g (0.01 mol) of 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one into the acid. Stir vigorously until fully dissolved or uniformly suspended.
Step 2: Oxidative Cleavage 4. Equip the flask with an addition funnel containing 1 L of 0.2 M KMnO4 solution. 5. Add the KMnO4 dropwise over 30 minutes to prevent excessive heat generation. 6. Allow the reaction mixture to stir continuously at room temperature for 8 hours . The solution will remain dark purple/brown.
Step 3: Quenching & Validation 7. After 8 hours, slowly add solid sodium bisulfite ( NaHSO3 ) in small 5-gram portions. 8. Monitor the color change. Continue adding NaHSO3 until the purple/brown color completely disappears, leaving a clear or slightly cloudy, colorless solution. This validates the destruction of excess permanganate.
Step 4: Neutralization & Final Disposal 9. Slowly add 10% NaOH dropwise to adjust the solution to a neutral pH (pH 6–8). Monitor with pH paper or a probe. 10. Transfer the neutralized aqueous waste to a clearly labeled "Aqueous Hazardous Waste" carboy. 11. Coordinate with your Environmental Health and Safety (EHS) department for final professional incineration[2].
Visual Workflow
Workflow for the oxidative deactivation of aromatic amine waste.
Accidental Spill Protocol
If a spill occurs outside of the fume hood, immediate containment is required to prevent respiratory exposure to the dust or dermal contact with the active compound[4].
-
Solid Spills: Do not dry sweep, as this generates hazardous, inhalable dust. Moisten the powder gently with a 10% bleach solution or water to suppress aerosolization. Wipe up the slurry using damp, inert absorbent pads.
-
Liquid Spills (During Deactivation): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use sawdust or paper towels on unquenched permanganate solutions, as this can cause a fire.
-
Packaging: Place all contaminated cleanup materials, including gloves used during the response, into a sealed, rigid, and properly labeled hazardous waste container for incineration.
Sources
Standard Operating Procedure & Safety Guide: Handling 7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Hazard Profile & Mechanistic Toxicology
7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 917748-98-2) is a specialized heterocyclic building block frequently utilized in the synthesis of STING antagonists and other advanced pharmaceutical intermediates 1. Structurally, it contains a primary aromatic amine (aniline derivative) conjugated to a benzoxazinone core.
Causality of Hazard: Primary aromatic amines (PAAs) are highly lipophilic and readily penetrate the epidermal barrier 2. Upon systemic absorption, they can undergo N-hydroxylation in the liver, leading to the formation of reactive electrophiles that cause methemoglobinemia (the dangerous oxidation of hemoglobin Fe²⁺ to Fe³⁺) and exhibit potential genotoxicity. Because the specific long-term toxicological profile of this exact molecule is not fully characterized, it must be handled as a highly toxic, potentially carcinogenic substance under strict containment protocols, adhering to the principle of treating all unknown intermediates as highly hazardous 3.
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling PAAs. The following quantitative and qualitative PPE requirements must be met before initiating any workflow.
| PPE Category | Specification | Mechanistic Rationale & Self-Validation |
| Hands | Double Nitrile Gloves (≥ 8 mil outer layer) | PAAs permeate standard thin latex/nitrile rapidly. Double gloving provides a self-validating fail-safe; if the outer glove is visibly contaminated, it can be removed immediately without exposing the skin. |
| Body | Flame-resistant lab coat + disposable Tyvek sleeves | Prevents microscopic dust from settling on forearms during weighing, eliminating secondary dermal exposure routes. |
| Eyes/Face | ANSI Z87.1 Safety Goggles | Protects ocular mucous membranes from aerosolized powders, which act as a direct, rapid route to the bloodstream. |
| Respiratory | N95/P100 Particulate Respirator | Required only if the material must be handled outside a ventilated enclosure to prevent inhalation of fine crystalline dust. |
Operational Workflow: Weighing and Transfer
To ensure maximum safety, every step in the handling protocol is designed as a self-validating system, ensuring that containment is verified before proceeding to the next step.
Step 1: Environmental Validation Conduct all open-container handling inside a certified chemical fume hood.
-
Self-Validation: Before opening the chemical, verify the fume hood face velocity is between 80–100 fpm. Tape a small tissue strip to the bottom of the sash; a continuous inward pull visually confirms negative pressure.
Step 2: Static Mitigation Use an anti-static gun (e.g., Zerostat) on the weighing boat and metal spatula before dispensing.
-
Causality: PAA powders often hold strong static charges. Neutralizing the charge prevents the powder from repelling off the spatula and aerosolizing into your breathing zone.
Step 3: Dispensing and Weighing Dispense the chemical slowly onto the tared boat. Cap the source bottle immediately after dispensing to minimize the exposed surface area of the bulk powder.
Step 4: Sealed Transfer Place the weighing boat into a secondary sealed container (e.g., a larger screw-cap jar) before moving it from the balance to the reaction flask.
-
Causality: This ensures that if the container is dropped during transit across the lab, the primary chemical remains contained, preventing a widespread hazardous spill.
Step 5: Immediate De-gloving Remove and dispose of the outer gloves immediately after the transfer is complete.
-
Self-Validation: By routinely discarding the outer layer post-transfer, you guarantee that no residual chemical is inadvertently transferred to other lab surfaces (e.g., door handles, fume hood sashes, or syringes).
Workflow Visualization
Operational workflow for the safe handling and transfer of primary aromatic amines.
Decontamination and Disposal Plan
Spill Response & Chemical Quenching In the event of a powder spill, never dry-sweep , as this aerosolizes the toxic dust 4.
-
Containment: Gently cover the spill with absorbent pads dampened with water to suppress dust.
-
Chemical Quenching (Protonation): Treat the area with a dilute acidic solution (e.g., 0.1 M HCl or 5% acetic acid).
-
Causality: Primary aromatic amines are lipophilic free bases. The acid protonates the amine group ( R−NH2→R−NH3+ ), converting it into a highly water-soluble, non-volatile salt. This drastically reduces its ability to penetrate intact skin and makes it easily removable with aqueous wipes.
-
-
Validation: Wipe the area with a secondary wet towel to ensure all salt residues are collected.
Waste Segregation Do not mix PAA waste with general organic waste. Collect all contaminated materials (gloves, wipes, empty vials) in a dedicated, clearly labeled "Hazardous Waste - Aromatic Amines" container to comply with strict environmental disposal regulations.
References
- Small molecule sting antagonists (WO2021161230A1). Google Patents.
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. URL:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council (NCBI Bookshelf). URL:[Link]
-
OSHA Analytical Method 93: Aromatic Amines . Occupational Safety and Health Administration (OSHA). URL:[Link]
Sources
Retrosynthesis Analysis
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
